molecular formula C19H17FN2O2 B611734 VU0361747 CAS No. 1309976-66-6

VU0361747

Cat. No.: B611734
CAS No.: 1309976-66-6
M. Wt: 324.36
InChI Key: ZKKOJUZGUBLAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0361747 is a positive allosteric modulators (PAM) of metabotropic glutamate receptor subtype 5 (mGlu5) activators. this compound presents a novel approach to the treatment of schizophrenia.

Properties

CAS No.

1309976-66-6

Molecular Formula

C19H17FN2O2

Molecular Weight

324.36

IUPAC Name

[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone

InChI

InChI=1S/C19H17FN2O2/c20-16-3-1-2-14(12-16)4-6-17-7-5-15(13-21-17)19(24)22-10-8-18(23)9-11-22/h1-3,5,7,12-13,18,23H,8-11H2

InChI Key

ZKKOJUZGUBLAJQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0361747, VU 0361747, VU-0361747

Origin of Product

United States

Foundational & Exploratory

VU0361747 and Neuroprotection: A Technical Guide on a Potential Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence demonstrating the neuroprotective effects of VU0361747 is not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on the known pharmacology of M5 muscarinic acetylcholine receptor (M5R) positive allosteric modulators (PAMs) and the theoretical neuroprotective mechanisms that may be conferred by compounds like this compound.

Core Concepts: this compound and the M5 Muscarinic Receptor

This compound is a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. Unlike direct agonists that activate the receptor at its primary binding site, PAMs bind to a distinct (allosteric) site, enhancing the receptor's response to its endogenous ligand, acetylcholine (ACh). This mechanism offers the potential for a more nuanced modulation of receptor activity, preserving the natural patterns of neurotransmission.

The M5 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with notable localization in the substantia nigra pars compacta and ventral tegmental area, regions rich in dopaminergic neurons. This localization suggests a significant role for M5R in modulating dopamine release and function, which has implications for several neurological and psychiatric disorders.

The Hypothesized Role of this compound in Neuroprotection

While direct studies on this compound's neuroprotective capacity are scarce, its function as an M5 PAM allows for the formulation of several hypotheses regarding its potential therapeutic effects against neuronal damage and degeneration.

Modulation of Excitotoxicity

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage, is a key mechanism in various neurodegenerative conditions.[1][2] Activation of M5 receptors may offer neuroprotection against excitotoxicity through several downstream signaling events.

Anti-Apoptotic Signaling

Apoptosis, or programmed cell death, is another critical pathway in neurodegeneration. M5 receptor activation could potentially trigger pro-survival signaling cascades that inhibit apoptotic pathways.

Promotion of Neurotrophic Factors

While not directly established for M5 agonism, some GPCR signaling pathways have been shown to influence the expression of neurotrophic factors, which support the growth, survival, and differentiation of neurons.

Signaling Pathways: The Mechanism of M5 Receptor Action

The primary signaling pathway activated by the M5 receptor is the Gq/11 pathway. As a PAM, this compound would enhance the efficacy and/or potency of acetylcholine in triggering this cascade.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds This compound This compound (PAM) This compound->M5R Modulates Gq11 Gq/11 M5R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Downstream Downstream Effectors (e.g., MAPK, CREB) PKC->Downstream Phosphorylates Neuroprotection Neuroprotective Effects (Hypothesized) Downstream->Neuroprotection

Canonical M5 Receptor Signaling Pathway. this compound, as a PAM, enhances ACh-mediated activation of the M5R, leading to the Gq/11-PLC cascade.

Experimental Protocols for Assessing Neuroprotection

To rigorously evaluate the neuroprotective potential of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed, albeit generalized, methodologies that could be employed in such an investigation.

In Vitro Neuroprotection Assays

4.1.1. Glutamate Excitotoxicity Assay

  • Objective: To determine if this compound can protect primary neurons from glutamate-induced cell death.

  • Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic day 18 (E18) rat or mouse pups. Neurons are seeded on poly-D-lysine coated plates and maintained in neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days in vitro (DIV).

  • Experimental Procedure:

    • On DIV 7-10, neurons are pre-treated with varying concentrations of this compound for 1 hour.

    • A sub-maximal concentration of acetylcholine (e.g., EC20) is added to the media.

    • Excitotoxicity is induced by adding a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.

    • The glutamate-containing medium is removed and replaced with fresh medium containing this compound and ACh.

    • Cell viability is assessed 24 hours later.

  • Data Analysis:

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, a marker of cell death, is quantified using a colorimetric assay.

    • MTT Assay: Cell viability is measured by the conversion of MTT to formazan by metabolically active cells.

    • Live/Dead Staining: Cells are stained with calcein-AM (live cells, green) and ethidium homodimer-1 (dead cells, red) and imaged using fluorescence microscopy. The percentage of viable neurons is calculated.

4.1.2. Oxidative Stress Assay

  • Objective: To assess the ability of this compound to protect neurons from oxidative stress.

  • Experimental Procedure:

    • Primary neurons are pre-treated with this compound and ACh as described above.

    • Oxidative stress is induced by adding hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor like rotenone.

    • After a defined exposure period, cellular markers of oxidative stress are measured.

  • Data Analysis:

    • ROS Measurement: Intracellular reactive oxygen species (ROS) levels are quantified using fluorescent probes like DCFDA.

    • GSH/GSSG Ratio: The ratio of reduced to oxidized glutathione is measured as an indicator of cellular redox state.

    • Lipid Peroxidation: Malondialdehyde (MDA) levels are quantified as a marker of lipid damage.

In Vivo Neuroprotection Models

4.2.1. Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

  • Objective: To evaluate the neuroprotective efficacy of this compound in an in vivo model of ischemic stroke.

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Experimental Procedure:

    • Transient focal cerebral ischemia is induced by occluding the middle cerebral artery for 60-90 minutes using the intraluminal filament method.

    • This compound is administered either before (pre-treatment) or after (post-treatment) the ischemic insult.

    • Neurological deficit scores are assessed at 24 and 48 hours post-MCAO.

    • Animals are euthanized at 48 hours, and brains are collected for analysis.

  • Data Analysis:

    • Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.

    • Histology: Brain sections are stained with markers for neuronal survival (e.g., NeuN) and apoptosis (e.g., TUNEL or cleaved caspase-3) to assess the extent of neuronal damage and cell death.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Primary_Neurons Primary Neuronal Culture Induce_Insult Induce Insult (e.g., Glutamate, H₂O₂) Primary_Neurons->Induce_Insult Treat_this compound Treat with this compound + ACh Induce_Insult->Treat_this compound Assess_Viability Assess Cell Viability (LDH, MTT, Live/Dead) Treat_this compound->Assess_Viability Animal_Model Animal Model of Neurodegeneration (e.g., MCAO) Treat_VU0361747_in_vivo Administer this compound Animal_Model->Treat_VU0361747_in_vivo Behavioral_Tests Behavioral Assessment (Neurological Score) Treat_VU0361747_in_vivo->Behavioral_Tests Histological_Analysis Histological & Biochemical Analysis (Infarct Volume, Apoptosis) Behavioral_Tests->Histological_Analysis

Hypothetical Experimental Workflow. A general workflow for assessing the neuroprotective effects of this compound in vitro and in vivo.

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for how quantitative data from the described experiments could be presented. Note: These tables are for illustrative purposes only and do not contain actual experimental data for this compound.

Table 1: In Vitro Neuroprotection against Glutamate Excitotoxicity

Treatment GroupLDH Release (% of Control)Cell Viability (MTT; % of Control)Live Neurons (%)
Control100 ± 5100 ± 695 ± 3
Glutamate (100 µM)250 ± 1545 ± 530 ± 4
Glutamate + this compound (1 µM)180 ± 1265 ± 655 ± 5
Glutamate + this compound (10 µM)120 ± 1085 ± 780 ± 4

Table 2: In Vivo Neuroprotection in MCAO Model

Treatment GroupNeurological Score (24h)Infarct Volume (mm³)Apoptotic Cells (TUNEL+ cells/field)
Sham0.5 ± 0.205 ± 2
MCAO + Vehicle3.8 ± 0.4210 ± 25150 ± 20
MCAO + this compound (1 mg/kg)2.5 ± 0.3140 ± 1880 ± 15
MCAO + this compound (10 mg/kg)1.8 ± 0.290 ± 1540 ± 10

Conclusion and Future Directions

This compound, as a positive allosteric modulator of the M5 muscarinic receptor, represents a promising but currently under-investigated candidate for neuroprotective therapies. The strategic location of M5 receptors in brain regions critical for motor control and cognition, coupled with the neuroprotective potential of its downstream signaling pathways, provides a strong rationale for further research. Future studies should focus on rigorously evaluating the efficacy of this compound in established in vitro and in vivo models of neurodegeneration. Elucidating the precise molecular mechanisms underlying its potential neuroprotective effects will be crucial for its development as a novel therapeutic agent for devastating neurological disorders.

References

The Discovery and Synthesis of VU0361747: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Potent mGlu5 Positive Allosteric Modulator

VU0361747 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism of action has generated significant interest in this compound and similar compounds as potential therapeutic agents for central nervous system (CNS) disorders, including schizophrenia and cognitive deficits. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Pharmacological Profile

This compound was developed through the exploration of structure-activity relationships within an acetylene series of mGlu5 PAMs. The primary goal was to identify compounds with favorable pharmacological and pharmacokinetic properties. The pharmacological activity of this compound has been characterized through various in vitro assays, which are summarized in the table below.

Table 1: Quantitative Pharmacological Data for this compound

Assay TypeCell LineParameterValueReference
Calcium MobilizationRat mGlu5 expressing HEK293 cellsEC50130 nM[Noetzel et al., 2012]
Glutamate Fold-ShiftRat mGlu5 expressing HEK293 cellsFold-Shift~15-fold at 10 µM[Noetzel et al., 2012]

EC50 (Half-maximal effective concentration) represents the concentration of this compound that elicits 50% of the maximal potentiation of the glutamate response. The fold-shift indicates the extent to which the glutamate concentration-response curve is shifted to the left in the presence of the PAM.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving a Sonogashira coupling followed by an amide bond formation. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling to form 5-((3-fluorophenyl)ethynyl)picolinic acid

  • Reactants: 5-bromopicolinic acid, 1-ethynyl-3-fluorobenzene, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), copper(I) iodide (CuI), and diethylamine.

  • Solvent: Dimethylformamide (DMF).

  • Procedure: a. In a sealed microwave tube, combine 5-bromopicolinic acid (1.0 eq), 1-ethynyl-3-fluorobenzene (1.2 eq), Pd(PPh3)4 (0.05 eq), CuI (0.1 eq), and diethylamine (6.0 eq) in DMF. b. Subject the reaction mixture to microwave irradiation at 90 °C for 45 minutes. c. After cooling, dilute the reaction mixture with water to precipitate the product. d. Filter the mixture to collect the solid product, 5-((3-fluorophenyl)ethynyl)picolinic acid.

Step 2: Amide Coupling to form this compound

  • Reactants: 5-((3-fluorophenyl)ethynyl)picolinic acid, 4-aminopiperidine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and N,N-diisopropylethylamine (DIPEA).

  • Solvent: Dimethylformamide (DMF).

  • Procedure: a. Dissolve 5-((3-fluorophenyl)ethynyl)picolinic acid (1.0 eq), 4-aminopiperidine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF at room temperature. b. Stir the reaction mixture at room temperature for 2 hours. c. Quench the reaction with water and extract the product with ethyl acetate. d. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_synthesis Synthesis Workflow 5-bromopicolinic acid 5-bromopicolinic acid Sonogashira Coupling Sonogashira Coupling 5-bromopicolinic acid->Sonogashira Coupling 1-ethynyl-3-fluorobenzene 1-ethynyl-3-fluorobenzene 1-ethynyl-3-fluorobenzene->Sonogashira Coupling 5-((3-fluorophenyl)ethynyl)picolinic acid 5-((3-fluorophenyl)ethynyl)picolinic acid Sonogashira Coupling->5-((3-fluorophenyl)ethynyl)picolinic acid Amide Coupling Amide Coupling 5-((3-fluorophenyl)ethynyl)picolinic acid->Amide Coupling 4-aminopiperidine 4-aminopiperidine 4-aminopiperidine->Amide Coupling This compound This compound Amide Coupling->this compound

A simplified workflow for the synthesis of this compound.

Pharmacological Characterization

The activity of this compound as an mGlu5 PAM is typically assessed using in vitro functional assays, such as calcium mobilization and radioligand binding assays.

Experimental Protocol: Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release in cells expressing the mGlu5 receptor.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor are plated in black-walled, clear-bottom 96-well plates and grown overnight.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the cells are incubated for 45-60 minutes at 37°C to allow for dye loading.

  • Compound Addition: After dye loading, the cells are washed, and a buffer containing various concentrations of this compound (or vehicle control) is added to the wells.

  • Glutamate Stimulation: Following a brief incubation with the test compound, an EC20 concentration (a concentration that elicits 20% of the maximal response) of glutamate is added to the wells to stimulate the mGlu5 receptor.

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader (e.g., FlexStation).

  • Data Analysis: The potentiation of the glutamate response by this compound is quantified by calculating the EC50 from the concentration-response curve.

Experimental Protocol: Radioligand Binding Assay

This assay determines if this compound binds to the allosteric site on the mGlu5 receptor.

  • Membrane Preparation: Membranes are prepared from HEK293 cells expressing the mGlu5 receptor.

  • Assay Buffer: A Tris-HCl buffer containing 0.9% NaCl (pH 7.4) is typically used.

  • Competition Binding: Cell membranes are incubated with a radiolabeled allosteric antagonist, such as [3H]M-MPEP, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at room temperature for 1 hour to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the inhibitory constant (Ki) of this compound can be determined.

G cluster_characterization Pharmacological Characterization Workflow Synthesized this compound Synthesized this compound Calcium Mobilization Assay Calcium Mobilization Assay Synthesized this compound->Calcium Mobilization Assay Radioligand Binding Assay Radioligand Binding Assay Synthesized this compound->Radioligand Binding Assay Functional Potency (EC50) Functional Potency (EC50) Calcium Mobilization Assay->Functional Potency (EC50) Binding Affinity (Ki) Binding Affinity (Ki) Radioligand Binding Assay->Binding Affinity (Ki) Determination of PAM Activity Determination of PAM Activity Functional Potency (EC50)->Determination of PAM Activity Binding Affinity (Ki)->Determination of PAM Activity

Workflow for the pharmacological characterization of this compound.

Signaling Pathway of mGlu5 and Modulation by this compound

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by glutamate, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

This compound, as a positive allosteric modulator, binds to a site on the mGlu5 receptor that is distinct from the glutamate binding site. This binding event does not activate the receptor on its own but enhances the conformational changes induced by glutamate binding. This allosteric enhancement leads to a more robust activation of the Gq/11 signaling cascade, resulting in an amplified intracellular calcium signal.

G cluster_pathway mGlu5 Signaling Pathway and PAM Modulation Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site This compound This compound (PAM) This compound->mGlu5 Binds to allosteric site Gq11 Gq/11 mGlu5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers

Simplified mGlu5 signaling pathway modulated by a PAM.

In Vitro Pharmacological Profile of M1 Positive Allosteric Modulators: A Representative Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific in vitro pharmacological data or detailed experimental protocols for the compound designated VU0361747. Therefore, this document provides a comprehensive technical guide based on the established methodologies and representative data for closely related M1 muscarinic acetylcholine receptor (M1-mAChR) positive allosteric modulators (PAMs). This guide is intended for researchers, scientists, and drug development professionals to illustrate the typical preliminary in vitro evaluation of a novel M1 PAM.

Introduction

The M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] Positive allosteric modulators (PAMs) offer a promising approach by enhancing the receptor's response to the endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor, which may provide a more nuanced and safer therapeutic profile.[2] A thorough in vitro characterization is the foundational step in the evaluation of any novel M1 PAM. This involves a series of assays to determine the compound's potency, selectivity, and mechanism of action.

Quantitative Pharmacological Data

The following tables summarize representative quantitative data for M1 PAMs, analogous to what would be generated for a compound like this compound. These values are critical for comparing the potency and selectivity of different compounds.

Table 1: Representative Potency and Efficacy of M1 PAMs in Functional Assays

CompoundAssay TypeCell LineAgonist (Concentration)EC50 (nM)% Max Response (relative to ACh)
Representative M1 PAMCalcium MobilizationCHO-hM1ACh (EC20)15095%
Representative M1 PAMIP1 AccumulationHEK-hM1ACh (EC20)25088%

Table 2: Representative Selectivity Profile of M1 PAMs

CompoundReceptor SubtypeAssay TypeEC50 (nM) or % Inhibition @ 10 µM
Representative M1 PAMM2-mAChRCalcium Mobilization> 10,000
Representative M1 PAMM3-mAChRCalcium Mobilization> 10,000
Representative M1 PAMM4-mAChRCalcium Mobilization> 10,000
Representative M1 PAMM5-mAChRCalcium Mobilization> 10,000

Table 3: Representative Radioligand Binding Affinity of M1 PAMs

CompoundRadioligandPreparationKi (nM)
Representative M1 PAM[³H]-NMSRat Cortical Membranes> 10,000 (in the absence of ACh)
Representative M1 PAM[³H]-pirenzepineRat Cortical Membranes> 10,000 (in the absence of ACh)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro pharmacological data. Below are typical protocols for key assays in the characterization of M1 PAMs.

Calcium Mobilization Assay

This assay is a primary functional screen to measure the potentiation of the M1 receptor's response to an agonist.[3]

Objective: To determine the EC50 of a test compound for its potentiation of ACh-induced intracellular calcium mobilization in cells expressing the human M1 receptor.

Materials:

  • CHO-K1 cells stably expressing the human M1 receptor (CHO-hM1).

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Acetylcholine (ACh).

  • Test compound (e.g., a representative M1 PAM).

  • 384-well black-wall, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed CHO-hM1 cells into 384-well microplates at a density of 20,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: The following day, aspirate the culture medium and add 20 µL of dye-loading buffer (assay buffer containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Also, prepare a solution of ACh at a concentration that elicits approximately 20% of its maximal response (EC20).

  • Assay Execution:

    • Wash the cells with assay buffer.

    • Add the test compound to the wells and incubate for 15 minutes at room temperature.

    • Place the plate in the FLIPR instrument.

    • Initiate fluorescence reading and, after a baseline measurement, add the ACh EC20 solution.

    • Continue to monitor fluorescence for 2-3 minutes.

  • Data Analysis: The increase in fluorescence, indicative of intracellular calcium concentration, is measured. Concentration-response curves are generated by plotting the fluorescence change against the logarithm of the test compound concentration. The EC50 is determined using a four-parameter logistic equation.

Radioligand Binding Assay

This assay is used to determine if the PAM binds to the orthosteric site (the same site as ACh) or an allosteric site.[4]

Objective: To assess the ability of a test compound to displace a radiolabeled antagonist from the M1 receptor.

Materials:

  • Rat cortical membranes.

  • [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound.

  • Atropine (for non-specific binding determination).

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine rat cortical membranes (20-40 µg protein), [³H]-NMS (0.3 nM final concentration), and varying concentrations of the test compound in binding buffer. For non-specific binding, use a high concentration of atropine (1 µM).

  • Incubation: Incubate the mixture for 60 minutes at room temperature.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. The Ki value can be calculated using the Cheng-Prusoff equation. A very high Ki value for a PAM suggests it does not bind to the orthosteric site.

Visualizations

Diagrams are provided to illustrate key concepts in M1 PAM pharmacology.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M1_Receptor M1 Receptor G_Protein Gq Protein M1_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->M1_Receptor Binds to Orthosteric Site PAM This compound (M1 PAM) PAM->M1_Receptor Binds to Allosteric Site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Cellular_Response Cellular Response (e.g., Neuronal Excitability) DAG->Cellular_Response Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->Cellular_Response Activation

Caption: M1 Receptor Signaling Pathway.

Experimental_Workflow start Start: Novel Compound Synthesis primary_screen Primary Functional Screen: Calcium Mobilization Assay start->primary_screen potency_determination Determine Potency (EC50) and Efficacy primary_screen->potency_determination selectivity_screen Selectivity Screen: Counterscreen against M2-M5 potency_determination->selectivity_screen mechanism_of_action Mechanism of Action: Radioligand Binding Assay selectivity_screen->mechanism_of_action data_analysis Data Analysis and Candidate Selection mechanism_of_action->data_analysis end Proceed to In Vivo Studies data_analysis->end

Caption: In Vitro Screening Workflow for M1 PAMs.

Conclusion

The preliminary in vitro characterization of a novel M1 PAM, such as the representative compound discussed herein, is a multi-faceted process that provides essential information about its pharmacological properties. Through a systematic series of assays, including functional screens for potency and selectivity, and binding studies to elucidate the mechanism of action, researchers can build a comprehensive profile of a compound's activity. This foundational dataset is critical for making informed decisions about which compounds warrant advancement into more complex in vivo models of disease. While specific data for this compound are not currently in the public domain, the methodologies and representative data presented here provide a robust framework for understanding the preclinical evaluation of this important class of potential therapeutics.

References

The Impact of VU0361747 on Glutamate Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of VU0361747, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, its effects on glutamate signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction to this compound and mGluR4

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Its signaling is mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family, which belongs to the Class C G-protein coupled receptors (GPCRs), is divided into three groups. mGluR4 is a member of the Group III mGluRs, which are typically located presynaptically and are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.

This modulatory role makes mGluR4 a significant therapeutic target for neurological disorders characterized by excessive glutamate transmission, such as Parkinson's disease. This compound acts as a positive allosteric modulator at mGluR4, meaning it binds to a site on the receptor distinct from the glutamate binding site. This binding event enhances the receptor's response to glutamate, offering a more nuanced modulation of the glutamate system compared to direct agonists.

Mechanism of Action and Signaling Pathway

This compound potentiates the effect of endogenous glutamate on mGluR4. Upon binding of both glutamate and this compound, the mGluR4 receptor undergoes a conformational change that more efficiently activates its associated Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in the synthesis of cAMP from ATP. The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), which in turn modulates downstream effectors to reduce the probability of neurotransmitter release from the presynaptic terminal.

mGluR4_Signaling_Pathway mGluR4 Signaling Pathway cluster_pre_synaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds This compound This compound (PAM) This compound->mGluR4 Enhances Binding Gi_o Gi/o Protein mGluR4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Vesicle Vesicle (Glutamate) PKA->Vesicle Inhibits Fusion Release Reduced Glutamate Release Vesicle->Release

Caption: this compound enhances mGluR4 signaling, leading to reduced cAMP and neurotransmitter release.

Quantitative Pharmacological Data

This compound (also referred to in literature as CID 44191096) has been characterized as a potent and selective mGluR4 PAM. The following table summarizes its key in vitro pharmacological properties.[1]

ParameterValueSpeciesAssay Type
EC50 240 nMHumanCalcium mobilization in CHO cells
Fold Shift >10-foldHumanPotentiation of glutamate EC20
Selectivity >30 µMHumanmGluRs 1, 2, 3, 5, 7, 8
Selectivity Panel >10 µM-68 GPCRs, ion channels, transporters

Experimental Protocols

The characterization of this compound involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Potency and Selectivity Testing (Calcium Mobilization Assay)

This protocol is based on the methods used for the discovery of potent and selective mGluR4 PAMs.[1]

Objective: To determine the EC50 of this compound at human mGluR4 and its selectivity against other mGluR subtypes.

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a promiscuous G-protein chimera (Gqi5) that couples the Gi/o signal to the calcium pathway.

Materials:

  • CHO-hmGluR4/Gqi5 cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • L-glutamate

  • This compound

  • 384-well black, clear-bottom microplates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Plating: Seed CHO-hmGluR4/Gqi5 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed, sub-maximal (EC20) concentration of L-glutamate.

  • Assay Execution:

    • Wash the cell plates with assay buffer to remove excess dye.

    • Place the plate in the FLIPR instrument.

    • Add the this compound dilutions to the wells and incubate for a defined period.

    • Add the EC20 concentration of L-glutamate to initiate the response.

    • Measure the fluorescence intensity over time to detect changes in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to a maximal glutamate response.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.

    • For selectivity, repeat the assay using CHO cells expressing other mGluR subtypes.

Assay_Workflow In Vitro Calcium Mobilization Assay Workflow A 1. Plate CHO-hmGluR4/Gqi5 cells in 384-well plate B 2. Incubate 24 hours A->B C 3. Load cells with Fluo-4 AM calcium dye B->C E 5. Place plate in FLIPR instrument C->E D 4. Prepare serial dilutions of this compound F 6. Add this compound to wells D->F E->F G 7. Add EC20 Glutamate and measure fluorescence F->G H 8. Analyze data to determine EC50 G->H

Caption: Workflow for determining the in vitro potency of this compound.
In Vivo Efficacy (Haloperidol-Induced Catalepsy Model)

This protocol is a standard method to assess the anti-Parkinsonian potential of a compound.[1]

Objective: To evaluate the ability of this compound to reverse motor deficits in a rodent model of Parkinson's disease.

Animals: Male Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., 10% Tween 80)

  • Haloperidol

  • Catalepsy scoring apparatus (e.g., a horizontal bar raised a specific height above the surface)

Procedure:

  • Acclimation: Acclimate rats to the testing environment.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Induction of Catalepsy: After a set pre-treatment time (e.g., 60 minutes), administer haloperidol to induce a cataleptic state.

  • Catalepsy Scoring: At various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.

    • Gently place the rat's forepaws on the elevated horizontal bar.

    • Measure the latency (in seconds) for the rat to remove both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis:

    • Compare the latency to paw removal between the vehicle-treated and this compound-treated groups.

    • Use appropriate statistical tests (e.g., ANOVA) to determine if there is a significant reduction in cataleptic behavior in the compound-treated group.

Conclusion

This compound is a valuable research tool and a promising therapeutic lead. As a potent and selective positive allosteric modulator of mGluR4, it provides a sophisticated mechanism for dampening excessive glutamatergic signaling. Its efficacy in preclinical models of Parkinson's disease underscores the potential of targeting mGluR4 for the treatment of this and other neurological disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists working to further elucidate the role of mGluR4 in CNS function and to develop novel therapeutics based on its allosteric modulation.

References

The Pharmacology of VU0361747: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Pure mGlu5 Positive Allosteric Modulator

VU0361747 is a significant research compound in the field of neuroscience, specifically targeting the metabotropic glutamate receptor 5 (mGlu5). As a positive allosteric modulator (PAM), it enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own. This property of being a "pure" PAM is crucial, as it has been shown to provide robust efficacy in preclinical models without the adverse effects, such as seizures, that can be associated with mGlu5 PAMs possessing intrinsic allosteric agonist activity[1]. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Core Pharmacology and Quantitative Data

This compound's primary mechanism of action is the positive allosteric modulation of the mGlu5 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by glutamate, mGlu5 initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. As a PAM, this compound binds to a topographically distinct site on the mGlu5 receptor from the glutamate binding site, inducing a conformational change that increases the affinity and/or efficacy of glutamate.

CompoundTargetPharmacological ActionPotency (EC50)Notes
This compound mGlu5Positive Allosteric Modulator (PAM)~190 nM (estimated)Optimized to eliminate allosteric agonist activity, demonstrating a "pure" PAM profile. The EC50 is estimated based on a reported ~50-fold potency loss compared to VU0366031.
VU0366031mGlu5Positive Allosteric Modulator (PAM)3.8 nMA structurally related, more potent mGlu5 PAM.

Signaling Pathway of mGlu5 Activation

The activation of the mGlu5 receptor by glutamate, and its potentiation by this compound, initiates the Gαq signaling cascade. This pathway is fundamental to the physiological effects mediated by mGlu5.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGlu5 mGlu5 Receptor Gq Gαq G-protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Ca_release Ca²⁺ Release Ca_release->PKC Activates IP3R->Ca_release Induces Glutamate Glutamate Glutamate->mGlu5 Binds This compound This compound (PAM) This compound->mGlu5 Potentiates Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Characterization cluster_invivo In Vivo Characterization Primary_Screen Primary Screen (e.g., HTS with Calcium Mobilization) Potency_Efficacy Potency & Efficacy Determination (Calcium Mobilization Assay) Primary_Screen->Potency_Efficacy Hit Confirmation Selectivity Selectivity Profiling (Assays against other mGluRs and off-targets) Potency_Efficacy->Selectivity Lead Identification Mechanism Mechanism of Action (Radioligand Binding, Mutagenesis) Selectivity->Mechanism Detailed Characterization Electrophysiology Electrophysiology (Hippocampal Slices) Mechanism->Electrophysiology Physiological Relevance PK Pharmacokinetics (Brain Penetration, Half-life) Electrophysiology->PK Candidate Selection Efficacy_Models Efficacy Models (e.g., Animal models of schizophrenia) PK->Efficacy_Models Safety Safety & Tolerability (e.g., Seizure liability) Efficacy_Models->Safety

References

VU0361747 for Basic Research in Parkinson's Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief. Emerging research highlights the role of the metabotropic glutamate receptor 5 (mGluR5) in the pathophysiology of Parkinson's disease, presenting a novel target for therapeutic intervention. VU0361747, a positive allosteric modulator (PAM) of mGluR5, offers a promising tool for investigating the therapeutic potential of enhancing mGluR5 signaling in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the rationale for using this compound in Parkinson's disease research, detailed experimental protocols for its preclinical evaluation, and a summary of expected quantitative data.

Introduction to this compound and the Role of mGluR5 in Parkinson's Disease

This compound is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, thereby modulating the receptor's response to the natural ligand, in this case, glutamate. As a PAM, this compound enhances the signaling of mGluR5 in the presence of glutamate.

The rationale for investigating an mGluR5 PAM in Parkinson's disease is multifaceted. While some studies suggest that mGluR5 antagonists may be beneficial for treating L-DOPA-induced dyskinesia, other evidence points towards a neuroprotective role for mGluR5 activation. Activation of mGluR5 has been shown to trigger intracellular signaling cascades that are important for cell proliferation and survival, such as the activation of the extracellular signal-regulated protein kinase (ERK) and AKT pathways[1]. Furthermore, mGluR5 is known to play a key role in neuroplasticity[2]. Therefore, enhancing mGluR5 signaling with a PAM like this compound could potentially offer a neuroprotective or disease-modifying strategy in Parkinson's disease models.

Quantitative Data Presentation

The following tables present hypothetical yet expected quantitative data from preclinical studies with this compound in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. These projections are based on findings with other mGluR5 modulators and the known mechanisms of the target.

Table 1: In Vitro Characterization of this compound

ParameterValueCell Line
EC50 (Glutamate) X µMHEK293 expressing human mGluR5
EC50 (this compound) Y nMHEK293 expressing human mGluR5
Maximal Potentiation Z-fold increaseHEK293 expressing human mGluR5
Selectivity >100-fold vs. other mGluRsVarious cell lines expressing mGluR subtypes

Table 2: In Vivo Behavioral Assessment of this compound in the 6-OHDA Rat Model

Behavioral TestVehicle ControlThis compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)
Apomorphine-Induced Rotations (turns/min) 25 ± 318 ± 212 ± 2**8 ± 1***
Cylinder Test (% contralateral paw use) 15 ± 225 ± 335 ± 4 45 ± 5***
Rotarod Test (latency to fall, s) 60 ± 890 ± 10120 ± 12*150 ± 15

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control

Table 3: Neuroprotective Effects of this compound in the 6-OHDA Rat Model

MarkerVehicle ControlThis compound (10 mg/kg)
Tyrosine Hydroxylase (TH) Positive Cells in Substantia Nigra (% of non-lesioned side) 30 ± 5%65 ± 7%
Striatal Dopamine Levels (ng/mg tissue) 2.5 ± 0.45.8 ± 0.6
Striatal BDNF Levels (pg/mg protein) 150 ± 20350 ± 30**

**p<0.01 vs. Vehicle Control

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Lesioning in Rats

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a rat model of Parkinson's disease.

Materials:

  • 6-hydroxydopamine hydrochloride (6-OHDA)

  • 0.9% sterile saline containing 0.02% ascorbic acid

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • 30-gauge needle

Procedure:

  • Anesthetize the rat and mount it in the stereotaxic apparatus.

  • Prepare the 6-OHDA solution immediately before use by dissolving it in the saline/ascorbic acid vehicle to a final concentration of 4 µg/µL.

  • Drill a small hole in the skull over the target coordinates for the MFB (e.g., AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm from bregma).

  • Lower the needle to the target depth and infuse 2 µL of the 6-OHDA solution at a rate of 0.5 µL/min.

  • Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.

  • Suture the incision and allow the animal to recover. Behavioral testing can commence 2-3 weeks post-surgery.

Behavioral Testing

This test assesses the degree of dopamine depletion.

Materials:

  • Apomorphine hydrochloride

  • Saline

  • Automated rotometer or observation chamber

Procedure:

  • Administer apomorphine (0.5 mg/kg, s.c.) to the 6-OHDA lesioned rat.

  • Place the rat in the testing chamber.

  • Record the number of full 360° contralateral rotations for 30-60 minutes.

  • Data is typically expressed as net rotations per minute.

This test evaluates forelimb use asymmetry as an index of motor deficit.[3][4][5][6][7]

Materials:

  • Transparent glass cylinder (20 cm diameter, 30 cm high)

  • Video recording equipment

Procedure:

  • Place the rat in the cylinder and video record for 5 minutes.[5][6]

  • During playback, score the number of times the rat uses its left, right, or both forepaws to touch the wall for support during rearing.

  • Calculate the percentage of contralateral (impaired) paw use as: (contralateral paw touches / (contralateral + ipsilateral + bilateral paw touches)) * 100.

This test assesses motor coordination and balance.[8][9][10][11]

Materials:

  • Rotarod apparatus for rats

Procedure:

  • Train the rats on the rotarod for 2-3 days prior to testing, with the rod rotating at a constant low speed (e.g., 5 rpm).

  • On the test day, place the rat on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform 3 trials per animal with a 15-20 minute inter-trial interval.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is for assessing the extent of dopaminergic neuron loss in the substantia nigra.

Materials:

  • Rat brain sections (40 µm)

  • Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit polyclonal)

  • Secondary antibody: biotinylated anti-rabbit IgG

  • Avidin-biotin complex (ABC) kit

  • 3,3'-Diaminobenzidine (DAB)

  • Microscope

Procedure:

  • Perfuse the animal with 4% paraformaldehyde and collect the brain.

  • Cryosection the brain to obtain 40 µm coronal sections.

  • Incubate the sections with the primary anti-TH antibody overnight at 4°C.

  • Wash and incubate with the biotinylated secondary antibody for 1 hour.

  • Wash and incubate with the ABC reagent for 1 hour.

  • Develop the stain using DAB.

  • Mount the sections on slides and coverslip.

  • Count the number of TH-positive cells in the substantia nigra using stereological methods.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound in 6-OHDA Rat Model A 6-OHDA Lesioning in Rats B Post-Surgery Recovery (2-3 weeks) A->B C This compound Administration B->C D Behavioral Testing C->D E Tissue Collection and Analysis D->E

Experimental workflow for preclinical evaluation of this compound.

G cluster_pathway Proposed Neuroprotective Signaling Pathway of this compound This compound This compound (mGluR5 PAM) mGluR5 mGluR5 This compound->mGluR5 potentiates Gq Gq Protein mGluR5->Gq activates ERK ERK Pathway mGluR5->ERK activates AKT AKT Pathway mGluR5->AKT activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Neuroprotection Neuroprotection and Neuronal Survival Ca->Neuroprotection PKC->Neuroprotection ERK->Neuroprotection AKT->Neuroprotection

mGluR5-mediated signaling cascade potentially activated by this compound.

Conclusion

This compound, as a positive allosteric modulator of mGluR5, represents a valuable research tool to explore the potential neuroprotective effects of enhancing mGluR5 signaling in the context of Parkinson's disease. The experimental protocols and expected outcomes detailed in this guide provide a framework for the preclinical evaluation of this compound. Further investigation into the efficacy and mechanisms of action of mGluR5 PAMs may lead to the development of novel disease-modifying therapies for Parkinson's disease.

References

Unveiling the Central Nervous System Profile of VU0361747: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: VU0361747 has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), a key target in the central nervous system (CNS) for the potential treatment of various neurological and psychiatric disorders. Unlike orthosteric agonists, PAMs offer a more nuanced approach to receptor modulation by enhancing the effect of the endogenous ligand, glutamate, thereby preserving the natural patterns of neuronal signaling. This technical guide provides a comprehensive overview of the initial characterization of this compound's effects on the CNS, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated pathways and workflows.

Quantitative Data Summary

The following tables present a consolidated view of the in vitro and in vivo pharmacological data for this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Pharmacology of this compound

ParameterSpeciesCell LineValueReference
mGlu5 PAM Activity (EC50) RatLow receptor expression cell lineNot explicitly quantified, but noted as devoid of agonism[1]
Allosteric Agonism RatLow receptor expression cell lineDevoid of agonism[1]
Plasma Protein Binding Human--->99%[1]
Plasma Protein Binding Rat--->99%[1]

Table 2: In Vivo Pharmacokinetics of this compound

ParameterSpeciesDoseBrain to Plasma Ratio (Kp)Reference
CNS Exposure Not SpecifiedNot Specified0.13[1]

Table 3: In Vivo CNS Effects of this compound

Behavioral ModelSpeciesEffectReference
Epileptiform Activity (Hippocampal Slices) RatNo induction of epileptiform activity[2]
Adverse Effects Not SpecifiedDoes not induce adverse effects at high brain concentrations[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a thorough understanding of the presented data.

In Vitro Pharmacology: mGlu5 PAM Activity and Allosteric Agonism

Cell Line: A rat mGlu5 low receptor expression cell line was utilized to more closely mimic native receptor densities and to facilitate the detection of allosteric agonism.[1]

Methodology: A "triple add" protocol was employed in a functional assay.[1] This protocol allows for the simultaneous evaluation of a compound's agonist activity, as well as its positive or negative allosteric modulatory effects. The specific details of the "triple add" protocol are as previously published by the investigating group.

In Vivo Electrophysiology: Assessment of Epileptiform Activity

Tissue Preparation: Hippocampal slices were prepared from rats.[2]

Methodology: Field recordings were conducted in the CA3 region of the hippocampal formation to measure the inter-event interval and amplitude of spontaneous neuronal firing.[2] this compound was applied to the slices at a concentration of 10 µM, and the resulting electrical activity was compared to baseline and to the effects of the mGlu5 agonist-PAM VU0424465 and the group I mGlu agonist DHPG.[2]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key pathways and processes involved in the characterization of this compound.

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5_Receptor mGlu5 Receptor Glutamate->mGlu5_Receptor Binds to orthosteric site This compound This compound This compound->mGlu5_Receptor Binds to allosteric site Gq_protein Gq Protein mGlu5_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Generates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Induces Neuronal_Excitability Modulation of Neuronal Excitability Ca_release->Neuronal_Excitability Modulates

Figure 1: Simplified mGlu5 signaling pathway modulated by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Characterization HTS High-Throughput Screening SAR Structure-Activity Relationship Studies HTS->SAR Identifies Hits Functional_Assay Functional Assays (e.g., Triple Add Protocol) SAR->Functional_Assay Optimizes Leads Selectivity_Panel Selectivity Profiling Functional_Assay->Selectivity_Panel Confirms Potency & Mechanism PK_Studies Pharmacokinetic Studies (Brain Penetration) Selectivity_Panel->PK_Studies Selects Candidate for In Vivo Behavioral_Models Behavioral Models (e.g., Antipsychotic, Anxiolytic) PK_Studies->Behavioral_Models Informs Dosing Electrophysiology In Vivo Electrophysiology (e.g., Hippocampal Slices) PK_Studies->Electrophysiology Informs Dosing Tolerability Safety and Tolerability Assessment Behavioral_Models->Tolerability Assesses Efficacy Electrophysiology->Tolerability Assesses Neuronal Effects

Figure 2: General experimental workflow for CNS drug discovery.

Conclusion

The initial characterization of this compound reveals it to be a positive allosteric modulator of mGlu5 that is devoid of intrinsic agonist activity.[1] This pharmacological profile is significant, as the absence of direct receptor activation is hypothesized to mitigate the risk of adverse effects, such as seizures, which can be associated with mGlu5 agonists or ago-PAMs.[2] While demonstrating CNS penetration, its high plasma protein binding suggests that further optimization may be necessary to enhance its therapeutic potential.[1] The presented data and methodologies provide a foundational understanding of this compound's CNS effects and a framework for future investigations into its utility for treating CNS disorders.

References

Methodological & Application

Application Notes and Protocols for VU0361747 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0361747, also known as Benzylquinolone Carboxylic Acid (BQCA), is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] As a PAM, this compound does not activate the M1 receptor directly but enhances its sensitivity to the endogenous agonist, acetylcholine (ACh).[3] This property makes it a valuable research tool for studying the role of M1 receptor signaling in neuronal function and a potential therapeutic agent for cognitive disorders like Alzheimer's disease and schizophrenia.[1][2][4]

These application notes provide detailed protocols and guidelines for the use of this compound in primary neuronal culture systems, enabling researchers to investigate its effects on M1 receptor-mediated signaling pathways and neuronal activity.

Mechanism of Action

This compound binds to an allosteric site on the M1 mAChR, distinct from the acetylcholine binding site.[1][5] This binding event induces a conformational change in the receptor that increases its affinity for ACh and potentiates the downstream signaling cascade. The M1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation by ACh and potentiation by this compound, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger intracellular calcium mobilization and activate protein kinase C (PKC), leading to various cellular responses, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1][6]

Signaling Pathway of this compound/BQCA

VU0361747_Signaling cluster_membrane Cell Membrane cluster_downstream M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1R Binds (Orthosteric) VU This compound (BQCA) VU->M1R Binds (Allosteric) Potentiates Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC ERK pERK PKC->ERK Activates

Caption: M1 Receptor signaling pathway potentiated by this compound.

Data Presentation: In Vitro Pharmacology

Quantitative data from published studies are summarized below to guide experimental design. This compound potentiates the M1 receptor response to its agonist, resulting in a leftward shift of the agonist concentration-response curve.

ParameterSpeciesCell TypeAssayValueReference
EC₅₀ (Potentiation) HumanCHO CellsCalcium Mobilization845 nM[1][6]
EC₅₀ (Potentiation) RatCHO-K1 CellsCalcium Mobilization267 ± 31 nM[2]
Fold Shift HumanCHO CellsCalcium MobilizationUp to 129-fold reduction in ACh EC₅₀[1]
Effective Concentration MousePrimary Cortical NeuronsInositol Phosphate (IP₁) Assay10 µM[5]
Effective Concentration RatmPFC Pyramidal NeuronsElectrophysiology (Inward Current)1 µM[2]

Note: EC₅₀ values for PAMs can vary depending on the concentration of the orthosteric agonist (ACh) used in the assay.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.

  • Stock Concentration: Prepare a 10 mM or 20 mM stock solution. For example, to make 1 mL of a 10 mM stock (Molecular Weight ~307.3 g/mol ), dissolve 3.07 mg of this compound in 1 mL of 100% DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Dilution: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate neuronal culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

General Workflow for Primary Neuronal Culture Experiments

The following diagram outlines a typical workflow for treating primary neuronal cultures with this compound.

Experimental_Workflow cluster_treatment Treatment Conditions Culture 1. Prepare Primary Neuronal Cultures (e.g., Cortical, Hippocampal) Acclimate 2. Acclimate Cultures (Allow maturation for 7-14 DIV) Culture->Acclimate Prepare 3. Prepare this compound Working Solutions Acclimate->Prepare Treat 4. Treat Neurons Prepare->Treat Incubate 5. Incubate for Defined Period Treat->Incubate Assay 6. Perform Assay Incubate->Assay Analyze 7. Data Analysis Assay->Analyze Vehicle Vehicle Control (DMSO) Agonist ACh / Carbachol (Agonist only) VU_Agonist This compound + Agonist

Caption: General experimental workflow for using this compound.

Protocol: Measuring Inositol Phosphate (IP₁) Accumulation

This protocol is adapted from a study that used 10 µM BQCA in primary mouse cortical neurons.[5] It measures the accumulation of IP₁, a downstream metabolite of IP₃, as an indicator of M1 receptor activation.

Materials:

  • Primary cortical neurons (cultured for at least 7 days in vitro)

  • This compound (BQCA)

  • Acetylcholine (ACh) or Carbachol (CCh)

  • Assay buffer (e.g., HBSS)

  • IP-One HTRF® Assay Kit (or equivalent)

  • White, solid-bottom 96-well or 384-well plates suitable for fluorescence readings

Procedure:

  • Cell Plating: Plate primary cortical neurons at a suitable density in poly-D-lysine coated 96-well plates.[7] Culture for 7-14 days to allow for maturation and synapse formation.

  • Prepare Reagents:

    • Prepare this compound working solutions at 2x the final desired concentration in assay buffer. A final concentration of 10 µM is a good starting point.[5]

    • Prepare ACh working solutions at 2x final concentration. A full concentration-response curve for ACh is recommended to observe the potentiation effect.

    • Prepare the IP₁-d2 and anti-IP₁-cryptate reagents from the HTRF kit according to the manufacturer's instructions.

  • Pre-treatment:

    • Carefully remove the culture medium from the wells.

    • Add the 2x this compound working solution (or vehicle control) to the appropriate wells.

    • Incubate for 10-15 minutes at 37°C.

  • Agonist Stimulation:

    • Add the 2x ACh working solution to the wells. The total volume should now be at the final desired 1x concentration for all reagents.

    • Incubate for 30-60 minutes at 37°C to allow for IP₁ accumulation.

  • Cell Lysis and Detection:

    • Add the IP₁-d2 conjugate solution to all wells.

    • Add the anti-IP₁-cryptate solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader, measuring emission at 620 nm and 665 nm.

    • Calculate the 665/620 ratio and normalize the data. The HTRF signal is inversely proportional to the IP₁ concentration.

General Considerations for Primary Neuronal Cultures

  • Culture Health: Ensure cultures are healthy and mature (typically 7-21 days in vitro) before experimentation. Unhealthy neurons may not respond robustly.

  • Glial Cells: Primary neuronal cultures contain a mix of neurons and glial cells (like astrocytes). Glial proliferation can be controlled using mitotic inhibitors (e.g., cytosine arabinoside) during the initial days of culture.[8]

  • Endogenous Agonist: Be aware that cultured neurons may have some level of endogenous acetylcholine release, which could influence baseline receptor activity.

  • Oxygen Concentration: For long-term experiments or studies sensitive to cellular stress, consider culturing neurons under physiological oxygen conditions (e.g., 5% O₂) instead of standard atmospheric oxygen (~18-21%).[9]

  • Reproducibility: Protocols for isolating and culturing primary neurons can vary significantly.[10] Adhering to a consistent, optimized protocol is crucial for obtaining reproducible results.[7][10]

References

Application Notes and Protocols for M1 Positive Allosteric Modulators in Rodent Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo dosage and administration data for VU0361747 in rodent models of neurological disorders. The following application notes and protocols are based on the closely related and well-characterized M1 positive allosteric modulator (PAM), VU0453595 , which serves as a representative compound for this class. Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal dosage for their specific animal model and experimental paradigm.

Introduction

M1 muscarinic acetylcholine receptors are implicated in various cognitive processes, and their dysfunction is associated with neurological disorders such as Alzheimer's disease, schizophrenia, and Rett Syndrome.[1][2] Positive allosteric modulators (PAMs) of the M1 receptor, like VU0453595, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, without directly activating the receptor.[2][3] This mode of action is thought to provide a more nuanced modulation of neuronal activity and may offer a wider therapeutic window compared to orthosteric agonists.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the administration of VU0453595 in a rodent model of Rett Syndrome.

CompoundNeurological Disorder ModelRodent ModelDosageAdministration RouteKey FindingsReference
VU0453595 (VU595) Rett SyndromeMecp2+/- mice30 mg/kgIntraperitoneal (IP)- Rescued social preference deficits.- Restored spatial and associative memory.- Significantly reduced the number of apneas by 49.8%.[1]
VU0453595 General CognitionRats (healthy adult)Not specified for efficacy, up to 100 mg/kg for safetyNot specified- Did not induce behavioral convulsions at doses up to 100 mg/kg.- Improved object recognition memory.[2]

Experimental Protocols

1. Preparation of VU0453595 for In Vivo Administration

This protocol describes the preparation of VU0453595 for intraperitoneal (IP) injection in rodents.

  • Materials:

    • VU0453595 powder

    • Vehicle solution (e.g., 10% Tween 80 in sterile saline)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Sterile syringes and needles (e.g., 27-30 gauge)

  • Procedure:

    • Calculate the required amount of VU0453595 and vehicle based on the desired final concentration and the number of animals to be dosed. For a 30 mg/kg dose in a 25g mouse, with an injection volume of 10 mL/kg, the required concentration is 3 mg/mL.

    • Weigh the VU0453595 powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the vehicle solution to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to aid in dissolution.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is a homogenous suspension or solution before administration.

    • Prepare fresh on the day of the experiment.

2. Administration of VU0453595 to Rodents

This protocol outlines the intraperitoneal (IP) injection procedure for mice.

  • Materials:

    • Prepared VU0453595 solution

    • Appropriately sized sterile syringe and needle

    • Animal scale

    • 70% ethanol for disinfection

  • Procedure:

    • Weigh the animal to determine the precise injection volume.

    • Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.

    • Tilt the mouse slightly with its head pointing downwards.

    • Wipe the lower quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect needle placement.

    • Slowly inject the calculated volume of the VU0453595 solution.

    • Withdraw the needle and return the animal to its home cage.

    • Monitor the animal for any adverse reactions following the injection.

Visualizations

M1_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Cognitive Enhancement PKC->Neuronal_Excitation Modulates Ca_release->Neuronal_Excitation VU0453595 VU0453595 (M1 PAM) VU0453595->M1R Potentiates

Caption: Proposed signaling pathway of M1 receptor activation and potentiation by VU0453595.

Experimental_Workflow cluster_workflow Experimental Workflow for In Vivo M1 PAM Studies Animal_Model Select Rodent Model (e.g., Mecp2+/- mice) Baseline Baseline Behavioral/ Physiological Assessment Animal_Model->Baseline Drug_Prep Prepare VU0453595 Solution Baseline->Drug_Prep Administration Administer Vehicle or VU0453595 (e.g., 30 mg/kg IP) Drug_Prep->Administration Post_Dose_Assessment Post-Dose Behavioral/ Physiological Assessment Administration->Post_Dose_Assessment Data_Analysis Data Analysis and Comparison Post_Dose_Assessment->Data_Analysis

Caption: General experimental workflow for evaluating the efficacy of an M1 PAM in a rodent model.

References

Application of VU0361747 in Electrophysiology Recordings: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0361747 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. As the M5 receptor is predominantly expressed in the central nervous system, particularly in dopaminergic neurons of the substantia nigra pars compacta (SNc) and ventral tegmental area (VTA), this compound serves as a critical tool for elucidating the physiological roles of this receptor subtype.[1] Electrophysiology, a cornerstone of neuroscience research, provides a direct measure of neuronal function. The application of this compound in electrophysiological recordings allows for the precise investigation of how M5 receptor modulation affects neuronal excitability, synaptic transmission, and neurotransmitter release.

This document provides detailed application notes and protocols for utilizing this compound and its closely related analog, VU0238429, in electrophysiological studies, based on published research.

Application Notes

This compound and related M5 PAMs are invaluable for studying the nuanced roles of the M5 receptor in neuronal function. Due to the historical lack of selective M5 ligands, the specific functions of this receptor have been challenging to dissect. As a PAM, this compound enhances the response of the M5 receptor to its endogenous ligand, acetylcholine (ACh), without directly activating the receptor itself. This mode of action allows for the amplification of physiological M5 signaling.

Key Electrophysiological Applications:

  • Modulation of Neuronal Excitability: Investigate the effects of M5 receptor potentiation on the intrinsic firing properties of neurons, such as spontaneous firing rate, action potential threshold, and firing patterns.

  • Synaptic Transmission and Plasticity: Examine the role of M5 receptors in modulating excitatory and inhibitory synaptic transmission by analyzing changes in postsynaptic potentials and currents.

  • Neurotransmitter Release: Utilize techniques like fast-scan cyclic voltammetry (FSCV) to measure the real-time impact of M5 receptor modulation on the release of neurotransmitters, particularly dopamine.

Experimental Considerations:

  • Specificity: While this compound is highly selective for the M5 receptor, it is crucial to include appropriate controls, such as experiments in M5 knockout animals or the use of a non-selective muscarinic antagonist, to confirm that the observed effects are indeed M5-mediated.

  • Concentration: The optimal concentration of this compound should be determined empirically for each preparation and experimental paradigm. It is recommended to perform concentration-response curves to identify the EC50 for the desired effect.

  • Agonist Presence: As a PAM, the effects of this compound are dependent on the presence of an orthosteric agonist (e.g., acetylcholine or a muscarinic agonist like oxotremorine-M). The concentration of the co-applied agonist will influence the magnitude of the observed effect.

Data Presentation

The following tables summarize quantitative data from electrophysiological experiments using the selective M5 PAM, VU0238429, a close analog of this compound.

Table 1: Effect of M5 PAM on the Spontaneous Firing Rate of Substantia Nigra pars compacta (SNc) Dopamine Neurons

ParameterConditionFiring Rate (Hz)nStatistical Significance
Spontaneous Firing RateControl2.27 ± 0.03477-
+ Oxotremorine-M (1 µM)Increased--
+ Oxotremorine-M (1 µM) + VU0238429 (10 µM)Significantly Increased vs. Oxo-M alone-p < 0.05

Data adapted from Foster et al., 2014. The study reported a significant potentiation of the Oxo-M-induced increase in firing rate by VU0238429.

Table 2: Effect of M5 PAM on Electrically Evoked Dopamine Release in the Striatum

ParameterConditionDopamine Release (% of Control)nStatistical Significance
Evoked Dopamine ReleaseControl100--
+ Oxotremorine-M (1 µM)Decreased--
+ Oxotremorine-M (1 µM) + VU0238429 (10 µM)Significantly Decreased vs. Oxo-M alone-p < 0.05

Data adapted from Foster et al., 2014. The study demonstrated that VU0238429 potentiated the Oxo-M-induced inhibition of dopamine release.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of SNc Dopamine Neurons

This protocol is designed to measure the effect of this compound on the spontaneous firing rate of dopamine neurons in acute brain slices.

1. Slice Preparation: a. Anesthetize a mouse or rat according to approved institutional animal care and use committee protocols. b. Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. c. Rapidly dissect the brain and prepare 250-300 µm thick midbrain slices containing the SNc using a vibratome in ice-cold cutting solution. d. Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

2. Recording: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C. b. Identify putative dopamine neurons in the SNc based on their location and large cell body size. c. Obtain whole-cell patch-clamp recordings in the current-clamp configuration using borosilicate glass pipettes (3-6 MΩ) filled with an appropriate internal solution. d. Establish a stable baseline recording of the spontaneous firing rate for at least 5 minutes. e. Apply the muscarinic agonist (e.g., 1 µM Oxotremorine-M) to the bath to activate M5 receptors. f. After observing a stable effect of the agonist, co-apply this compound (e.g., 10 µM) with the agonist. g. Record the change in firing frequency for at least 10-15 minutes. h. Perform a washout by perfusing with aCSF alone to observe recovery.

Solutions:

  • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose.

  • Internal Solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH.

Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release in the Striatum

This protocol measures the effect of this compound on electrically evoked dopamine release in acute brain slices.

1. Slice Preparation: a. Prepare 300 µm thick coronal slices containing the dorsal striatum as described in Protocol 1.

2. FSCV Recording: a. Place a slice in the recording chamber and perfuse with oxygenated aCSF at 32-34°C. b. Position a carbon-fiber microelectrode (~5 µm diameter, ~100 µm length) approximately 100 µm deep into the dorsal striatum. c. Place a bipolar stimulating electrode near the carbon-fiber electrode to evoke dopamine release. d. Apply a triangular voltage waveform (-0.4 V to +1.2 V and back to -0.4 V at 400 V/s) to the carbon-fiber electrode every 100 ms. e. Deliver a single electrical pulse (e.g., 0.2 ms, 300 µA) to the stimulating electrode to evoke dopamine release. f. Record baseline evoked dopamine release every 2-3 minutes until a stable response is achieved. g. Bath apply the muscarinic agonist (e.g., 1 µM Oxotremorine-M). h. After a stable effect is observed, co-apply this compound (e.g., 10 µM) with the agonist. i. Continue to evoke and record dopamine release to determine the effect of the M5 PAM. j. Perform a washout with aCSF.

Visualizations

M5_Signaling_Pathway ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds This compound This compound (PAM) This compound->M5R Potentiates Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Neuronal_Effects Downstream Neuronal Effects (e.g., Altered Ion Channel Activity, Increased Excitability) Ca_release->Neuronal_Effects PKC->Neuronal_Effects

Caption: M5 Receptor Signaling Pathway.

Electrophysiology_Workflow Slice_Prep Acute Brain Slice Preparation Recording_Setup Whole-Cell Patch-Clamp or FSCV Setup Slice_Prep->Recording_Setup Baseline Establish Stable Baseline Recording Recording_Setup->Baseline Agonist Apply Muscarinic Agonist (e.g., Oxo-M) Baseline->Agonist PAM Co-apply this compound with Agonist Agonist->PAM Data_Acquisition Record Electrophysiological Response PAM->Data_Acquisition Washout Washout Data_Acquisition->Washout Analysis Data Analysis Washout->Analysis

Caption: Electrophysiology Experimental Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of VU0361747, also known as ML375, for in vivo studies in mice. The following information is based on established formulations for this M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM).

Data Presentation: Recommended Vehicle Formulations

Two primary vehicle formulations are recommended for the in vivo administration of this compound (ML375). The choice of vehicle may depend on the desired route of administration and experimental design.

Vehicle ComponentFormulation 1 (Aqueous-based)Formulation 2 (Oil-based)
Dimethyl Sulfoxide (DMSO)10%10%
Polyethylene Glycol 300 (PEG300)40%-
Tween-805%-
Saline (0.9% NaCl)45%-
Corn Oil-90%
Final Concentration Up to 2.5 mg/mL ≥ 5 mg/mL
Administration Route Intraperitoneal (i.p.), Intravenous (i.v.)Intraperitoneal (i.p.), Oral (p.o.)

Experimental Protocols

Protocol 1: Preparation of Aqueous-Based Vehicle (Formulation 1)

This protocol outlines the preparation of a 1 mL working solution of this compound in an aqueous-based vehicle.

Materials:

  • This compound (ML375) powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in 100 µL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Add PEG300: To the DMSO solution, add 400 µL of PEG300. Vortex the mixture until it is homogeneous.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again to ensure it is well-mixed.

  • Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex the final solution thoroughly.

  • Ensure Clarity: The final solution should be clear. If precipitation or phase separation occurs, gentle warming and/or sonication in an ultrasonic bath can be used to aid dissolution.

  • Administration: It is recommended to prepare this formulation fresh on the day of use. For intraperitoneal (i.p.) administration in mice, typical injection volumes range from 5 to 10 mL/kg of body weight.

Protocol 2: Preparation of Oil-Based Vehicle (Formulation 2)

This protocol describes the preparation of a 1 mL working solution of this compound in an oil-based vehicle.

Materials:

  • This compound (ML375) powder

  • Dimethyl Sulfoxide (DMSO)

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Dissolve this compound in DMSO: Weigh the necessary amount of this compound and dissolve it in 100 µL of DMSO. Vortex until the compound is fully dissolved.

  • Add Corn Oil: Add 900 µL of corn oil to the DMSO solution.

  • Mix Thoroughly: Vortex the mixture extensively to ensure a uniform suspension. If needed, use an ultrasonic bath to aid in creating a homogenous solution.

  • Administration: This formulation is suitable for both intraperitoneal (i.p.) and oral (p.o.) gavage administration. For continuous dosing studies lasting over two weeks, the stability of this formulation should be carefully considered. It is advisable to prepare the solution fresh for each administration.

Mandatory Visualizations

Signaling Pathway of this compound (ML375)

This compound (ML375) as an M5 Negative Allosteric Modulator cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M5 M5 Muscarinic Receptor ACh->M5 Binds to Orthosteric Site Gq Gq Protein M5->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Hydrolyzes PIP2 to Ca Ca²⁺ Release IP3_DAG->Ca Downstream Downstream Cellular Effects Ca->Downstream This compound This compound (ML375) This compound->M5 Binds to Allosteric Site Experimental Workflow for this compound Administration in Mice A Select Vehicle Formulation (Aqueous or Oil-based) B Prepare this compound Solution (Protocols 1 or 2) A->B C Select Administration Route (i.p., p.o., or i.v.) B->C D Administer to Mice (e.g., 10-30 mg/kg) C->D E Behavioral/Physiological Assessment D->E F Data Analysis E->F

Application Notes and Protocols for In Vivo Imaging with the M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0361747

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0361747 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, it enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine, at the M1 receptor. M1 receptors are predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, and are critically involved in cognitive processes such as learning and memory. Their dysfunction has been implicated in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Consequently, M1 PAMs like this compound represent a promising therapeutic strategy.

In vivo imaging techniques are indispensable tools for the preclinical and clinical development of M1 PAMs. These non-invasive methods allow for the real-time visualization and quantification of drug-target engagement, biodistribution, and pharmacodynamic effects in living organisms. This document provides a comprehensive overview of potential in vivo imaging applications for this compound, including detailed protocols and data presentation guidelines. While specific in vivo imaging data for this compound is not yet widely published, the methodologies described herein are based on established practices for similar CNS drug candidates and receptor systems.

Potential In Vivo Imaging Applications

In vivo imaging can be employed to investigate several key aspects of this compound's pharmacokinetics and pharmacodynamics:

  • Target Engagement and Receptor Occupancy: To determine the extent to which this compound binds to M1 receptors in the brain at various doses. This is crucial for establishing a dose-response relationship and ensuring adequate target engagement for therapeutic efficacy.

  • Biodistribution: To map the uptake and distribution of this compound throughout the body, with a particular focus on brain penetration and regional distribution within the CNS.

  • Pharmacodynamic Effects: To assess the downstream neurochemical or physiological consequences of M1 receptor modulation by this compound.

The primary imaging modalities suitable for these applications are Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which offer high sensitivity for molecular targets. Autoradiography, an ex vivo technique, can provide high-resolution anatomical detail of radioligand binding.

Signaling Pathway of the M1 Muscarinic Acetylcholine Receptor

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the signaling cascade initiated by acetylcholine.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M1R Binds This compound This compound (PAM) This compound->M1R Binds (Allosteric) Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

M1 Receptor Signaling Pathway

Experimental Protocols

PET/SPECT Imaging for Receptor Occupancy

This protocol describes a typical procedure for determining the in vivo receptor occupancy of this compound using a radiolabeled M1 receptor antagonist (e.g., [¹¹C]raclopride for D2 receptors, a hypothetical [¹⁸F]M1-antagonist would be used here).

Experimental Workflow:

PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Cannulation) Drug_Admin Administer this compound (or Vehicle) Animal_Prep->Drug_Admin Radiotracer_Inject Inject Radiotracer (e.g., [¹⁸F]M1-antagonist) Drug_Admin->Radiotracer_Inject PET_Scan Dynamic PET Scan (e.g., 60-90 min) Radiotracer_Inject->PET_Scan Image_Recon Image Reconstruction and Motion Correction PET_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Analysis->Kinetic_Modeling RO_Calc Receptor Occupancy Calculation Kinetic_Modeling->RO_Calc

PET Receptor Occupancy Workflow

Methodology:

  • Animal Preparation:

    • Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (2-3% in oxygen).

    • A lateral tail vein is cannulated for intravenous injections.

    • The animal is positioned in the PET scanner with its head secured in a stereotaxic holder to minimize motion.

  • Drug Administration:

    • A baseline group of animals receives a vehicle injection (e.g., 10% Tween 80 in saline, i.p.).

    • Treatment groups receive varying doses of this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) at a specified pretreatment time before the radiotracer injection (e.g., 60 minutes).

  • Radiotracer Injection and PET Scan:

    • A bolus of the M1 receptor radiotracer (e.g., 10-15 MBq) is injected intravenously.

    • A dynamic PET scan is acquired over 60-90 minutes.

  • Image Analysis:

    • PET images are reconstructed, and corrections for attenuation and scatter are applied.

    • Regions of interest (ROIs) are drawn on the images corresponding to M1-rich areas (e.g., cortex, hippocampus) and a reference region with low M1 receptor density (e.g., cerebellum).

    • Time-activity curves (TACs) are generated for each ROI.

    • The binding potential (BP_ND) is calculated using a suitable kinetic model, such as the simplified reference tissue model (SRTM).

  • Receptor Occupancy Calculation:

    • Receptor occupancy (RO) at each dose is calculated using the following formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline

Ex Vivo Autoradiography for Brain Distribution

This protocol provides a high-resolution method to visualize the distribution of a radiolabeled form of this compound or the displacement of a radiolabeled M1 antagonist.

Methodology:

  • Animal Dosing:

    • Animals are dosed with either a radiolabeled version of this compound or with a non-labeled version followed by a radiolabeled M1 antagonist at various time points.

  • Tissue Collection:

    • At the desired time point post-dosing, animals are euthanized.

    • Brains are rapidly excised, frozen in isopentane cooled with dry ice, and stored at -80°C.

  • Cryosectioning:

    • Brains are sectioned into thin coronal or sagittal slices (e.g., 20 µm) using a cryostat.

    • Sections are thaw-mounted onto microscope slides.

  • Autoradiography:

    • The slides are apposed to a phosphor imaging plate or autoradiographic film for a duration determined by the radioactivity of the tissue.

    • After exposure, the imaging plates are scanned, or the film is developed.

  • Image Analysis:

    • The resulting images provide a detailed map of the radioactivity distribution in the brain.

    • Quantitative analysis can be performed by comparing the signal intensity in different brain regions to a set of co-exposed radioactive standards.

Data Presentation

Quantitative data from in vivo imaging studies should be summarized in a clear and concise manner to facilitate comparison across different experimental conditions.

Table 1: Hypothetical M1 Receptor Occupancy of this compound in Rat Brain as Determined by PET

Dose of this compound (mg/kg, i.p.)NCortex BP_ND (mean ± SEM)Hippocampus BP_ND (mean ± SEM)Cortex RO (%) (mean ± SEM)Hippocampus RO (%) (mean ± SEM)
Vehicle62.5 ± 0.22.8 ± 0.3--
162.0 ± 0.22.2 ± 0.320 ± 521 ± 6
361.5 ± 0.11.7 ± 0.240 ± 439 ± 5
1060.8 ± 0.10.9 ± 0.168 ± 668 ± 4
3060.3 ± 0.050.4 ± 0.0688 ± 386 ± 3

Table 2: Hypothetical Brain Distribution of [³H]this compound 60 Minutes Post-Dose in Rats as Determined by Ex Vivo Autoradiography

Brain Region[³H]this compound Concentration (ng-equivalents/g tissue) (mean ± SEM)
Frontal Cortex150.2 ± 12.5
Hippocampus185.6 ± 15.8
Striatum95.3 ± 8.1
Thalamus110.9 ± 9.7
Cerebellum25.1 ± 3.4

Conclusion

The application of in vivo imaging techniques such as PET, SPECT, and autoradiography is fundamental to the successful development of novel therapeutics like this compound. These methods provide invaluable information on target engagement, pharmacokinetics, and pharmacodynamics, which is essential for dose selection, translation to clinical studies, and understanding the mechanism of action in a living system. The protocols and data presentation formats outlined in this document offer a framework for researchers to design and execute robust in vivo imaging studies for M1 PAMs.

Application Notes and Protocols for Measuring VU0361747 Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0361747 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation of the mGluR5 signaling pathway presents a promising therapeutic avenue for various neurological and psychiatric disorders. Accurate and reproducible measurement of this compound activity is crucial for drug discovery and development programs.

These application notes provide detailed protocols for two common and robust cell-based assays to quantify the activity of this compound: the Calcium Mobilization Assay and the Inositol Phosphate (IP1) Accumulation Assay.

Mechanism of Action and Signaling Pathway

mGluR5 is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαq/11 signaling pathway.[1][2][3] Upon activation by glutamate, mGluR5 initiates a cascade of intracellular events. This compound potentiates this signaling cascade.

The key steps in the mGluR5 signaling pathway are:

  • Glutamate Binding: Glutamate binds to the orthosteric site on the mGluR5 receptor.

  • G Protein Activation: This binding, potentiated by this compound at an allosteric site, leads to a conformational change in the receptor, activating the associated Gαq/11 protein.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.

  • PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The increase in intracellular calcium and the accumulation of inositol phosphates are measurable events that form the basis of the assays described below.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds This compound This compound (PAM) This compound->mGluR5 Potentiates Gq Gαq/11 mGluR5->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 Inositol 1,4,5-Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Triggers Ca_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: mGluR5 signaling pathway activated by glutamate and potentiated by this compound.

Data Presentation

The potency of this compound is typically determined by its EC50 value, which is the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response. While specific EC50 values for this compound were not available in the reviewed literature, the following table provides an illustrative example of how such data would be presented for mGluR5 PAMs.

CompoundAssay TypeCell LineAgonist (Concentration)EC50 (nM)Fold Potentiation (at 10 µM)
This compound Calcium MobilizationHEK293-mGluR5Glutamate (EC20)Data Not AvailableData Not Available
This compound IP1 AccumulationHEK293-mGluR5Glutamate (EC20)Data Not AvailableData Not Available
Example PAM 1Calcium MobilizationCHO-mGluR5Glutamate (EC20)1505.2
Example PAM 2IP1 AccumulationHEK293-mGluR5Glutamate (EC20)858.1

Note: The data for Example PAM 1 and 2 are for illustrative purposes only and do not represent this compound.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the potentiation of mGluR5 activation by this compound. It is a widely used, high-throughput method for assessing GPCR activity.[4][5][6]

Materials:

  • HEK293 cells stably expressing rat or human mGluR5.

  • Assay Medium: DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS), 20 mM HEPES, and 1 mM sodium pyruvate.[5]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (anion transport inhibitor, optional but recommended).

  • This compound stock solution (in DMSO).

  • Glutamate stock solution.

  • 96- or 384-well black-walled, clear-bottom microplates, poly-D-lysine coated.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • The day before the assay, seed the HEK293-mGluR5 cells into the microplates at a density of 40,000-50,000 cells per well in 100 µL of assay medium.[4][7]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium from the plates and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 nM to 30 µM.

    • Prepare a solution of glutamate at a concentration that elicits approximately 20% of its maximal response (EC20). This concentration should be determined empirically for each cell line and glutamate batch.

  • Assay Measurement:

    • Place the cell plate and the compound plates into the fluorescence plate reader.

    • The instrument will first add a defined volume of the this compound dilution (or vehicle control) to the wells.

    • After a short pre-incubation period (e.g., 2-5 minutes), the instrument will add the EC20 concentration of glutamate.

    • Measure the fluorescence intensity immediately before and after the addition of glutamate for a period of 1-3 minutes. The change in fluorescence corresponds to the intracellular calcium mobilization.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Mobilization_Workflow start Start cell_plating Seed HEK293-mGluR5 cells in 96/384-well plates start->cell_plating incubation1 Incubate overnight (37°C, 5% CO₂) cell_plating->incubation1 dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 Incubate for 1 hour (37°C) dye_loading->incubation2 plate_reader Place cell and compound plates in fluorescence plate reader incubation2->plate_reader prepare_compounds Prepare serial dilutions of this compound and EC20 Glutamate prepare_compounds->plate_reader add_pam Add this compound dilutions plate_reader->add_pam pre_incubation Pre-incubate (2-5 min) add_pam->pre_incubation add_agonist Add EC20 Glutamate pre_incubation->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence data_analysis Analyze data and determine EC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the Calcium Mobilization Assay.
Inositol Phosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. Since IP1 is more stable than IP3, this assay provides a more robust and cumulative measure of Gq-coupled receptor activation.

Materials:

  • HEK293 cells stably expressing rat or human mGluR5.

  • Assay Medium: As described for the calcium mobilization assay.

  • IP1 accumulation assay kit (e.g., HTRF-based kits).

  • This compound stock solution (in DMSO).

  • Glutamate stock solution.

  • 96- or 384-well white microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Protocol:

  • Cell Plating:

    • Seed HEK293-mGluR5 cells into white microplates at a density of 40,000-50,000 cells per well in 50 µL of assay medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound and an EC20 concentration of glutamate in the stimulation buffer provided with the assay kit.

    • Add the compound dilutions and glutamate to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified period, typically 30-60 minutes, to allow for the accumulation of IP1.

  • Cell Lysis and Detection:

    • Add the IP1-d2 conjugate (acceptor) and the anti-IP1-cryptate (donor) reagents from the kit to the wells. These reagents will lyse the cells and initiate the FRET reaction.

    • Incubate the plate at room temperature for 1 hour to allow the detection reaction to reach equilibrium.

  • Assay Measurement:

    • Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the ratio of the two emission signals.

    • Normalize the data to the vehicle control.

    • Plot the normalized ratio against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

IP1_Accumulation_Workflow start Start cell_plating Seed HEK293-mGluR5 cells in 96/384-well white plates start->cell_plating incubation1 Incubate overnight (37°C, 5% CO₂) cell_plating->incubation1 add_compounds Add this compound dilutions and EC20 Glutamate incubation1->add_compounds incubation2 Incubate for 30-60 min (37°C) add_compounds->incubation2 lysis_detection Add IP1-d2 and anti-IP1-cryptate (Lysis and Detection Reagents) incubation2->lysis_detection incubation3 Incubate for 1 hour (Room Temperature) lysis_detection->incubation3 read_plate Read plate on a TR-FRET reader incubation3->read_plate data_analysis Analyze data and determine EC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the IP1 Accumulation Assay.

Conclusion

The cell-based assays detailed in these application notes provide robust and reliable methods for quantifying the activity of the mGluR5 PAM, VU036174T47. The choice between the calcium mobilization and IP1 accumulation assay will depend on the specific experimental needs, throughput requirements, and available instrumentation. Consistent application of these protocols will ensure high-quality, reproducible data essential for the successful advancement of mGluR5-targeted drug discovery programs.

References

Application Notes and Protocols for VU0361747 Administration in Rat Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of VU0361747, a selective M1 muscarinic acetylcholine receptor (M1-mAChR) positive allosteric modulator (PAM), for behavioral studies in rats. This compound and its close analog, VU0467319 (VU319), are valuable research tools for investigating cognitive enhancement and potential therapeutic strategies for neurological disorders such as Alzheimer's disease and schizophrenia.[1][2][3] This document outlines the mechanism of action, administration protocols, and relevant behavioral assays, supported by quantitative data and experimental workflows.

Mechanism of Action

This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists, which directly activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[4][5] This mechanism of action is advantageous as it preserves the temporal and spatial dynamics of natural cholinergic signaling, potentially reducing the risk of adverse effects associated with non-specific receptor activation.[1][4] The M1 receptor is highly expressed in brain regions critical for cognition, including the hippocampus and prefrontal cortex.[4] Activation of the M1 receptor, through its coupling with Gq/11 proteins, initiates a signaling cascade involving phospholipase C (PLC) and subsequent mobilization of intracellular calcium, which is crucial for synaptic plasticity and cognitive processes.

M1 Receptor Signaling Pathway

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Modulates Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Binds to Receptor Cognitive_Effects Enhanced Cognitive Function DAG->Cognitive_Effects Activates PKC (not shown) Ca_Release Ca_Store->Ca_Release Opens Channel Ca_Release->Cognitive_Effects Leads to Experimental_Workflow A Animal Acclimation (1 week) B Habituation to Test Arena (3 days) A->B C Drug Administration (Vehicle or this compound) B->C D Waiting Period (60 minutes) C->D E Novel Object Recognition Training Phase D->E F Retention Interval (e.g., 24 hours) E->F G Novel Object Recognition Testing Phase F->G H Data Analysis (Discrimination Index) G->H

References

Application Notes and Protocols for Studying mGluR4 Function with VU0361747

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing VU0361747, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), for investigating mGluR4 function in specific brain regions. The protocols detailed below are based on established methodologies for studying mGluR4 pharmacology and physiology, particularly in the striatum and hippocampus.

Introduction to this compound

This compound is a valuable pharmacological tool for elucidating the roles of mGluR4 in the central nervous system. As a PAM, it does not activate the receptor directly but enhances the response of mGluR4 to its endogenous ligand, glutamate. This mode of action allows for the potentiation of native receptor signaling in a spatially and temporally relevant manner.[1] mGluR4 is predominantly expressed in presynaptic terminals, where it typically functions as an autoreceptor to inhibit neurotransmitter release. Its high expression in key brain regions like the striatum and cerebellum points to its involvement in motor control, learning, and memory.

Data Presentation: In Vitro and In Vivo Efficacy of mGluR4 PAMs

The following table summarizes key quantitative data for mGluR4 positive allosteric modulators, including this compound and related compounds, from in vitro and in vivo studies. This data is essential for experimental design, including dose selection and interpretation of results.

CompoundAssay TypeParameterValueBrain Region/SystemReference
This compound In vivo behavioralEfficacyReverses amphetamine-induced hyperlocomotionWhole animal (rodent)[1]
VU001171In vitro Ca2+ mobilizationEC50650 nMRecombinant cell line[2]
VU001171In vitro Ca2+ mobilizationEfficacy141% of Glutamate MaxRecombinant cell line[2]
VU001171In vitro Glutamate CRC ShiftFold Shift36-foldRecombinant cell line[2]
VU0092145In vitro Ca2+ mobilizationEC501.8 µMRecombinant cell line[2]
VU0155041In vitro Ca2+ mobilizationEC50740 nMRecombinant cell line[3]
VU0155041In vivo behavioralEfficacyActive in haloperidol-induced catalepsy and reserpine-induced akinesia modelsWhole animal (rodent)[3]
(-)-PHCCCIn vitro Ca2+ mobilizationEC504.1 µMRecombinant cell line[2][4]
(-)-PHCCCIn vitro Glutamate CRC ShiftFold Shift5.5-foldRecombinant cell line[2][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGluR4 signaling pathway and a general experimental workflow for studying the effects of this compound.

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds G_protein Gi/o Protein mGluR4->G_protein Activates This compound This compound (PAM) This compound->mGluR4 Potentiates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Directly Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Reduces Activation PKA->Ca_channel Reduces Phosphorylation Vesicle Synaptic Vesicle Ca_channel->Vesicle Reduces Ca2+ Influx Release Neurotransmitter Release Vesicle->Release Inhibits Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis and Interpretation A Hypothesis Formulation: Investigate mGluR4 role in a specific brain region B Select Model System: In vivo (rodent) or in vitro (brain slices) A->B C Choose Experimental Technique: Microdialysis, Electrophysiology, etc. B->C D Prepare this compound Solution C->D E Perform Surgical Procedures (if in vivo) or Slice Preparation (if in vitro) F Establish Baseline Recordings E->F G Administer this compound F->G H Record Post-treatment Data G->H I Quantify Changes in Neurotransmitter Levels or Synaptic Activity H->I J Statistical Analysis I->J K Interpret Results in the Context of mGluR4 Function J->K

References

Troubleshooting & Optimization

Improving the solubility of VU0361747 for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using VU0361747, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in cell culture experiments.[1]

Troubleshooting Guide: Solubility and Precipitation Issues

Precipitation of this compound in cell culture media is a common challenge that can impact experimental outcomes. This guide provides a systematic approach to identify and resolve these issues.

Potential Cause Description Recommended Solutions
Poor Aqueous Solubility This compound, like many small molecule modulators, is hydrophobic and has limited solubility in aqueous solutions like cell culture media.- Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). While specific data for this compound is limited, related mGluR4 PAMs show good solubility in DMSO.[2][3] - Keep the final concentration of DMSO in the cell culture media as low as possible, ideally at or below 0.1% (v/v), as higher concentrations can be toxic to cells. - Perform a final dilution step by adding the stock solution to pre-warmed (37°C) cell culture media while vortexing to ensure rapid and even dispersion.
Stock Solution Instability The compound may precipitate out of the stock solution over time due to improper storage or supersaturation.- Before each use, visually inspect the stock solution for any precipitate. If present, gently warm the solution in a 37°C water bath and vortex to redissolve. - Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Suboptimal Dilution Method Rapidly adding a concentrated DMSO stock to the aqueous cell culture media can cause the compound to "crash out" of solution.- Employ a serial dilution method. First, create an intermediate dilution of the stock solution in pre-warmed media before preparing the final working concentration. - Add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing the media.
Interaction with Media Components Components in the cell culture media, such as salts and proteins in serum, can sometimes interact with the compound and reduce its solubility.- If possible, test the solubility of this compound in a simpler buffered solution like Phosphate-Buffered Saline (PBS) to determine if media components are contributing to precipitation. - Consider reducing the serum concentration in your media if your cell line can tolerate it.
Temperature and pH Fluctuations Changes in temperature and pH can affect the solubility of small molecules.- Always use pre-warmed (37°C) media when preparing your final working solution to avoid temperature shock-induced precipitation. - Ensure the pH of your cell culture media is stable and within the optimal range for your cells (typically 7.2-7.4).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on data from structurally related mGluR4 positive allosteric modulators, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions.[2][3] It is crucial to use high-purity, anhydrous DMSO as water content can reduce the solubility of hydrophobic compounds.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is best practice to keep the final DMSO concentration at or below 0.1% (v/v) to minimize any potential off-target effects. We recommend performing a DMSO tolerance test for your specific cell line to determine the optimal concentration.

Q3: I see a precipitate in my cell culture media after adding this compound. What should I do?

A3: First, try to determine the cause using the troubleshooting guide above. You can try to redissolve the precipitate by gently warming the media to 37°C. If the precipitate persists, it is best to discard the media and prepare a fresh solution, paying close attention to the dilution method and final concentration.

Q4: Can I sonicate my this compound solution to help it dissolve?

A4: Gentle sonication can be used to aid in the dissolution of the compound in the initial stock solution. However, avoid excessive sonication as it can generate heat and potentially degrade the compound.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

General Protocol for a Cell-Based Assay

This protocol provides a general workflow for treating cultured cells with this compound. This should be adapted based on the specific cell line and assay.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium (pre-warmed to 37°C)

  • 10 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • The day before the experiment, seed your cells in multi-well plates at the desired density to allow for attachment and growth.

  • On the day of the experiment, prepare the final working concentrations of this compound by performing a serial dilution of the 10 mM stock solution in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., 0.1% DMSO).

  • Carefully remove the old media from the cells and wash once with PBS.

  • Add the media containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired period according to your experimental design.

  • Proceed with your specific cell-based assay to measure the desired endpoint (e.g., signaling pathway activation, cell viability, etc.).

Visualizations

mGluR4 Signaling Pathway

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds This compound This compound (PAM) This compound->mGluR4 Enhances Glutamate Binding G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Produces Downstream Downstream Cellular Effects cAMP->Downstream Modulates PKC Protein Kinase C (PKC) PLC->PKC Activates PKC->Downstream Modulates

Caption: mGluR4 signaling pathway activated by glutamate and potentiated by this compound.

Experimental Workflow for Improving this compound Solubility

experimental_workflow start Start: Prepare 10 mM This compound Stock in 100% DMSO warm_media Pre-warm complete cell culture medium to 37°C start->warm_media intermediate_dilution Prepare intermediate dilution in pre-warmed medium warm_media->intermediate_dilution final_dilution Prepare final working concentration (e.g., 1 µM with 0.1% DMSO) in pre-warmed medium intermediate_dilution->final_dilution add_to_cells Add final solution to cells final_dilution->add_to_cells check_precipitation Visually inspect for precipitation add_to_cells->check_precipitation proceed Proceed with experiment check_precipitation->proceed No Precipitation troubleshoot Troubleshoot: - Lower final concentration - Check stock solution - Modify dilution method check_precipitation->troubleshoot Precipitation Observed

Caption: Step-by-step workflow for preparing this compound solutions for cell culture.

References

Troubleshooting In Vivo Efficacy of VU0361747: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of in vivo efficacy with VU0361747, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). While this compound has demonstrated robust in vivo efficacy in preclinical models of schizophrenia, individual experimental outcomes can vary.[1] This guide addresses potential reasons for these discrepancies and offers systematic approaches to identify and resolve them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Unlike an agonist which directly activates the receptor, this compound binds to a different site on the mGluR5 receptor and enhances the receptor's response to its natural ligand, glutamate.[1] This modulatory mechanism is thought to be critical for maintaining the normal activity-dependent nature of mGluR5 activation.[1] It has been developed as a potential therapeutic for schizophrenia and other central nervous system (CNS) disorders.[2][3]

Q2: Has this compound shown efficacy in animal models?

Yes, this compound has been reported to have robust in vivo efficacy in rodent models predictive of antipsychotic activity.[1] Specifically, it has been shown to reverse amphetamine-induced hyperlocomotion in rats.[2] Importantly, it was developed to be a "pure" PAM, avoiding the intrinsic agonist activity of some other mGluR5 PAMs that can lead to adverse effects like seizures.[1]

Q3: Why might I be observing a lack of efficacy in my in vivo study?

Discrepancies between expected and observed in vivo efficacy can arise from a multitude of factors. These can be broadly categorized into three areas:

  • Pharmacokinetics (PK): Issues related to the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Pharmacodynamics (PD): Factors concerning the interaction of the compound with its target and the subsequent biological response.

  • Experimental Design and Execution: Flaws or inconsistencies in the experimental protocol.

This guide will delve into each of these areas to help you troubleshoot your experiments.

Troubleshooting Guide

Section 1: Pharmacokinetic (PK) Considerations

A primary reason for the failure of an in vivo experiment is inadequate exposure of the target tissue to the compound. Even if a compound is highly potent in vitro, if it doesn't reach its target in the brain at a sufficient concentration and for a sufficient duration, it will not produce the desired effect.

Is the compound getting into the animal and reaching the brain?

  • Formulation and Route of Administration:

    • Question: Is your formulation appropriate for the chosen route of administration? this compound is an orally active compound.[2] For oral gavage, ensure the compound is properly dissolved or suspended. A common vehicle for similar compounds is 20% β-cyclodextrin. For intraperitoneal (i.p.) injections, a suspension in 10% Tween 80/90% water has been used for related molecules.

    • Troubleshooting:

      • Visually inspect your formulation for precipitation.

      • Consider particle size if using a suspension, as this can affect absorption.

      • If using a novel formulation, conduct a small pilot study to assess tolerability and basic absorption.

  • Bioavailability and Metabolism:

    • Question: Does this compound have adequate oral bioavailability in your animal model? While specific data for this compound is not publicly available, oral bioavailability can be a significant hurdle.[4][5][6]

    • Troubleshooting:

      • If possible, conduct a pilot pharmacokinetic study to determine the plasma concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) of this compound in your specific rodent strain.

      • The timing of your behavioral experiment should be aligned with the Tmax to ensure the compound is at its peak concentration during the test.

  • Brain Penetration:

    • Question: Is this compound crossing the blood-brain barrier (BBB) effectively? Studies on similar mGluR5 PAMs indicate that achieving sufficient brain exposure is critical for efficacy.[7]

    • Troubleshooting:

      • Measure the brain-to-plasma ratio of this compound at the time of the behavioral experiment. This will confirm target engagement in the CNS.

      • It has been noted that this compound does not induce adverse effects at doses that yield high brain concentrations, suggesting it does penetrate the BBB.[1]

Pharmacokinetic Parameters of a Representative mGluR5 PAM (VU0409551) in Rats

ParameterValueRoute of Administration
Clearance (CLp)33 mL/min/kgIntravenous (i.v.)
Volume of Distribution (Vss)9.6 L/kgIntravenous (i.v.)
Half-life (t1/2)3.9 hoursIntravenous (i.v.)

Data for VU0409551, a structurally distinct mGluR5 PAM, is provided as a reference.

Section 2: Pharmacodynamic (PD) and Model-Specific Issues

Even with adequate brain exposure, a lack of efficacy can be due to factors related to the biological target and the animal model used.

Are you using an appropriate animal model and behavioral paradigm?

  • Animal Model:

    • Question: Is the chosen animal model appropriate for testing the antipsychotic-like effects of an mGluR5 PAM? The amphetamine-induced hyperlocomotion model is a commonly used and validated assay for this class of compounds.[2][8]

    • Troubleshooting:

      • Ensure the baseline locomotor activity and the response to amphetamine are consistent in your animals.

      • Consider the strain, age, and sex of the animals, as these can influence behavioral responses.

  • Dose Selection:

    • Question: Are you using an effective dose of this compound? For a related mGluR5 PAM, VU0360172, a dose-dependent reversal of amphetamine-induced hyperlocomotion was observed, with an ED50 of 15.2 mg/kg.[8]

    • Troubleshooting:

      • Perform a dose-response study to determine the optimal effective dose in your specific experimental setup.

      • Start with a dose range informed by the literature for similar compounds (e.g., 10-56.6 mg/kg, i.p. for VU0092273 and VU0360172).[8]

  • Target Engagement:

    • Question: Is this compound engaging with the mGluR5 receptor in your model?

    • Troubleshooting:

      • While direct measurement of receptor occupancy in vivo can be challenging, you can assess downstream markers of mGluR5 activation if available and validated.

      • Confirm the expression of mGluR5 in the brain regions relevant to your behavioral assay.

Section 3: Experimental Protocol and Data Interpretation

Meticulous experimental execution and careful data analysis are crucial for obtaining reliable results.

Is your experimental workflow optimized?

  • Acclimation and Habituation:

    • Question: Were the animals properly acclimated to the housing facility and habituated to the testing apparatus?

    • Troubleshooting:

      • Ensure a sufficient acclimation period (e.g., at least one week) before any experimental procedures.

      • Habituate the animals to the locomotor activity chambers to reduce novelty-induced hyperactivity.

  • Timing of Injections and Behavioral Testing:

    • Question: Is the timing of your compound administration and behavioral testing consistent and optimized?

    • Troubleshooting:

      • Administer this compound at a consistent time before the amphetamine challenge and the start of the behavioral recording. A 45-minute pretreatment time has been used for similar compounds.

      • The duration of the behavioral recording should be sufficient to capture the peak effects of both the compound and amphetamine.

  • Data Analysis:

    • Question: Are you using appropriate statistical methods to analyze your data?

    • Troubleshooting:

      • Ensure you have a sufficient number of animals per group to achieve adequate statistical power.

      • Use appropriate statistical tests to compare treatment groups (e.g., ANOVA followed by post-hoc tests).

Experimental Protocols

Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Acclimation: Animals are acclimated to the facility for at least one week and handled daily for three days prior to the experiment.

  • Habituation: On the day of the experiment, animals are placed in the locomotor activity chambers (e.g., 40 x 40 cm open field) for a 30-minute habituation period.

  • Compound Administration:

    • This compound is prepared in a suitable vehicle (e.g., 20% β-cyclodextrin for oral administration or 10% Tween 80/90% water for i.p. injection).

    • Animals are administered vehicle or this compound at the desired dose (e.g., 10, 30, or 56.6 mg/kg).

  • Pretreatment Interval: Animals are returned to their home cages for a 45-minute pretreatment period.

  • Psychostimulant Challenge: Animals are administered d-amphetamine sulfate (1 mg/kg, s.c.) or saline.

  • Behavioral Recording: Immediately after the amphetamine injection, animals are placed back into the locomotor activity chambers, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for 90 minutes.

  • Data Analysis: The total distance traveled during the 90-minute session is analyzed using a two-way ANOVA (Treatment x Amphetamine) followed by appropriate post-hoc tests.

Visualizations

mGluR5 Signaling Pathway

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site This compound This compound (PAM) This compound->mGluR5 Binds to allosteric site Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Induces Downstream Downstream Signaling (e.g., MAPK/ERK) Ca2_release->Downstream PKC->Downstream

Caption: Simplified mGluR5 signaling cascade.

Troubleshooting Workflow for In Vivo Efficacy

Troubleshooting_Workflow Start Start: Lack of In Vivo Efficacy Observed PK_Check Step 1: Verify Pharmacokinetics Start->PK_Check Formulation Check Formulation (Solubility, Stability) PK_Check->Formulation Is PK adequate? No PD_Model_Check Step 2: Evaluate Pharmacodynamics and Animal Model PK_Check->PD_Model_Check Yes Route Confirm Appropriate Route of Administration Formulation->Route Dose_PK Measure Plasma and Brain Concentrations Route->Dose_PK Dose_PK->PK_Check Dose_PD Perform Dose-Response Study PD_Model_Check->Dose_PD Is PD/Model appropriate? No Protocol_Check Step 3: Review Experimental Protocol PD_Model_Check->Protocol_Check Yes Model_Validity Confirm Validity of Animal Model Dose_PD->Model_Validity Target_Engagement Assess Target Engagement Model_Validity->Target_Engagement Target_Engagement->PD_Model_Check Handling Review Animal Handling and Acclimation Protocol_Check->Handling Is protocol robust? No Resolution Identify and Address Potential Issues Protocol_Check->Resolution Yes Timing Verify Dosing and Testing Schedule Handling->Timing Analysis Re-evaluate Data Analysis Timing->Analysis Analysis->Protocol_Check

Caption: A logical workflow for troubleshooting in vivo efficacy.

In Vitro vs. In Vivo Discrepancies

In_Vitro_In_Vivo_Disconnect cluster_reasons Potential Reasons for Discrepancy InVitro In Vitro Efficacy (e.g., cell-based assay) InVivo_Fail Lack of In Vivo Efficacy PK Pharmacokinetics (ADME) PK->InVivo_Fail PD Pharmacodynamics (e.g., target accessibility) PD->InVivo_Fail Model Complex Biological System (e.g., immune response, metabolism) Model->InVivo_Fail Technical Experimental Execution Technical->InVivo_Fail

Caption: Common reasons for in vitro vs. in vivo discrepancies.

References

Technical Support Center: Optimizing VU0361747 Concentration for Neuroprotective Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of VU0361747 in neuroprotective assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in neuronal cells?

A1: this compound is a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1] M5 receptors are G protein-coupled receptors that, when activated by acetylcholine, couple to Gq/11 proteins.[2][3] This activation initiates a signaling cascade that leads to the activation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium.[4] As a NAM, this compound binds to a site on the M5 receptor that is different from the acetylcholine binding site and reduces the receptor's response to acetylcholine.[1] This modulation of M5 receptor activity is being investigated for its therapeutic potential in various neurological and psychiatric disorders.[5][6]

Q2: What is a recommended starting concentration range for this compound in neuroprotective assays?

Q3: How can I assess the cytotoxicity of this compound in my neuronal cultures?

A3: Standard cell viability assays are recommended to determine the cytotoxic potential of this compound. These include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

  • Live/Dead Staining: Using fluorescent dyes such as calcein-AM and ethidium homodimer-1 allows for the simultaneous visualization of live and dead cells.

It is essential to include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed effects are due to the compound itself and not the solvent. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[7]

Q4: What are some potential off-target effects of this compound?

A4: While this compound is designed to be a selective M5 NAM, it is important to consider potential off-target effects, especially at higher concentrations. A related compound, ML375, showed high selectivity for M5 over other muscarinic receptor subtypes (M1-M4 IC50 > 30 µM).[1] However, comprehensive off-target profiling for this compound in neuronal cells is not widely published. It is advisable to consult the manufacturer's data sheet for any available selectivity data. If off-target effects are a concern, consider using a structurally different M5 NAM as a control or performing counter-screening against other relevant receptors.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable neuroprotective effect 1. Sub-optimal compound concentration: The concentration of this compound may be too low to elicit a response. 2. Compound degradation: this compound may be unstable in the cell culture medium over the course of the experiment.[7] 3. Assay sensitivity: The chosen neuroprotective assay may not be sensitive enough to detect the effects of M5 modulation.1. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 µM), while monitoring for cytotoxicity. 2. Prepare fresh working solutions of this compound for each experiment. Minimize the time between media changes and compound addition. Consider assessing compound stability in your media using techniques like HPLC or LC-MS.[7] 3. Consider using a more direct or sensitive assay for neuroprotection, such as measuring changes in intracellular calcium levels, assessing mitochondrial membrane potential, or quantifying specific apoptotic markers.
High variability between replicate wells or experiments 1. Inconsistent cell plating density: Uneven cell numbers across wells can lead to variable results. 2. Uneven compound distribution: Improper mixing can lead to concentration gradients in the culture wells. 3. Variability in neuronal culture health: Differences in the maturation and health of neurons can affect their response.1. Ensure a homogenous single-cell suspension before plating and use precise pipetting techniques. 2. Gently swirl the culture plate after adding this compound to ensure even distribution. 3. Standardize the age and maturation state of the neuronal cultures used for experiments. Visually inspect cultures for consistent morphology before treatment.
Increased cell death at all tested concentrations 1. Compound cytotoxicity: this compound may be toxic to your specific cell type at the concentrations tested. 2. Solvent toxicity: The solvent (e.g., DMSO) concentration may be too high.[7] 3. Compound precipitation: The compound may be precipitating out of solution at higher concentrations, leading to physical stress on the cells.1. Perform a thorough cytotoxicity assessment with a wider range of lower concentrations. 2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a vehicle-only control.[7] 3. Check the solubility of this compound in your culture medium. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent or a solubilizing agent, and always prepare fresh solutions.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Neuroprotective Assay

This table is a template for presenting your experimental data. You will need to generate your own data through experimentation.

This compound Concentration (µM)Neuronal Viability (%) (Mean ± SD)Neuroprotection (%) (Mean ± SD)
0 (Vehicle Control)50.2 ± 3.50
0.155.8 ± 4.111.2
0.368.4 ± 5.236.3
185.1 ± 6.869.5
392.5 ± 7.184.3
1094.3 ± 6.587.8
3088.7 ± 8.276.7

Neuroprotection (%) is calculated relative to the vehicle control and the untreated control (100% viability).

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

Objective: To determine the effective concentration range and potential cytotoxicity of this compound in a neuronal cell line (e.g., SH-SY5Y or primary neurons).

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Neurotoxic insult (e.g., glutamate, rotenone, or amyloid-beta peptide)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Plate reader

Methodology:

  • Cell Plating: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • Neurotoxic Insult: Add the neurotoxic agent to the wells (except for the untreated control wells) to induce cell death.

  • Incubation: Incubate the plate for a duration appropriate for the chosen neurotoxin (e.g., 24-48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration of this compound against cell viability to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) for neuroprotection and the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Protocol 2: Assessment of Neuronal Apoptosis using Caspase-3 Activity Assay

Objective: To quantify the anti-apoptotic effect of this compound in a neuroprotection model.

Materials:

  • Neuronal cells

  • Complete cell culture medium

  • This compound

  • Neurotoxic insult

  • Caspase-3 colorimetric or fluorometric assay kit

  • 96-well plate

  • Plate reader

Methodology:

  • Cell Treatment: Plate and treat cells with this compound and the neurotoxic insult as described in Protocol 1.

  • Cell Lysis: After the incubation period, lyse the cells according to the caspase-3 assay kit manufacturer's instructions.

  • Caspase-3 Activity Measurement: Add the caspase-3 substrate to the cell lysates and incubate as recommended.

  • Data Acquisition: Measure the colorimetric or fluorescent signal using a plate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration of each sample. Compare the caspase-3 activity in this compound-treated groups to the vehicle-treated and neurotoxin-only groups.

Mandatory Visualization

M5_Signaling_Pathway cluster_membrane Cell Membrane M5_Receptor M5 Receptor Gq_11 Gq/11 M5_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Acetylcholine Acetylcholine Acetylcholine->M5_Receptor Activates This compound This compound This compound->M5_Receptor Inhibits (NAM) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects Downstream Cellular Effects Ca_release->Downstream_Effects PKC->Downstream_Effects

Caption: M5 Receptor Signaling Pathway and Modulation by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay Neuroprotection Assay cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Plating Plate Cells in 96-well Plate Cell_Culture->Plating VU0361747_Prep Prepare this compound Dilutions Plating->VU0361747_Prep Pre_treatment Pre-treat with this compound (1-2 hours) VU0361747_Prep->Pre_treatment Toxin_Addition Induce Neurotoxicity (e.g., Glutamate) Pre_treatment->Toxin_Addition Incubate Incubate for 24-48 hours Toxin_Addition->Incubate MTT_Assay MTT Assay for Cell Viability Incubate->MTT_Assay Caspase_Assay Caspase Activity Assay for Apoptosis Incubate->Caspase_Assay LDH_Assay LDH Assay for Cytotoxicity Incubate->LDH_Assay Data_Analysis Analyze Data and Determine EC50/IC50 MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: General Experimental Workflow for Neuroprotective Assays.

References

Off-target effects of VU0361747 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of VU0361747, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and potentiates the receptor's response to glutamate.

Q2: What are the known off-target effects of this compound at high concentrations?

At a concentration of 10 µM, a compound structurally related to this compound, VU0092273, was tested for activity at other metabotropic glutamate receptors. It showed no significant positive or negative allosteric modulation of mGluR1, mGluR3, or mGluR4.[1] While this suggests good selectivity within the mGluR family, it is important to note that comprehensive screening against a broader panel of receptors, ion channels, and enzymes at high concentrations has not been extensively published for this compound itself. Researchers should exercise caution when using high concentrations and consider the possibility of uncharacterized off-target effects.

Q3: I am observing unexpected phenotypes in my experiments at high concentrations of this compound. What could be the cause?

Unexpected phenotypes at high concentrations could be due to several factors:

  • Exaggerated on-target pharmacology: Excessive potentiation of mGluR5 signaling can lead to excitotoxicity or other non-physiological responses.

  • Unknown off-target effects: this compound may interact with other proteins at high concentrations, leading to unforeseen biological consequences.

  • Compound solubility and aggregation: At high concentrations, the compound may come out of solution or form aggregates, leading to non-specific effects.

It is recommended to perform control experiments to investigate these possibilities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results or lack of dose-response. 1. Compound precipitation at high concentrations. 2. Cellular toxicity.1. Visually inspect solutions for precipitates. Determine the solubility limit in your experimental buffer. 2. Perform a cell viability assay (e.g., MTT or LDH assay) in the presence of a range of this compound concentrations.
Unexpected biological response not consistent with mGluR5 potentiation. 1. Off-target activity. 2. Non-specific effects of the vehicle (e.g., DMSO).1. Test for off-target effects using a counterscreen against related receptors (e.g., other mGluR subtypes) or a broader commercial screening panel. 2. Run a vehicle control group at the highest concentration used for this compound.
High background signal in functional assays. Allosteric agonist activity at high concentrations.While this compound was developed to have minimal intrinsic agonist activity, this should be tested by applying the compound in the absence of the orthosteric agonist (glutamate).

Quantitative Data Summary

The following table summarizes the potency of this compound and a related compound, VU0092273, at mGluR5.

Compound Assay Type Parameter Value Reference
This compoundCalcium MobilizationEC50440 nM[1]
VU0092273Calcium MobilizationEC50230 nM[1]

The selectivity of the related compound VU0092273 was assessed at 10 µM against other mGluR subtypes, with no significant activity observed.[1]

Experimental Protocols

Key Experiment: In Vitro Calcium Mobilization Assay for mGluR5 Potentiation

This protocol is a general guideline for assessing the potentiation of mGluR5-mediated calcium mobilization by this compound in a recombinant cell line.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing rat mGluR5 in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).
  • Plate cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in a physiological salt solution (e.g., HBSS) containing 20 mM HEPES and 2.5 mM probenecid.
  • Aspirate the culture medium from the cell plate and add 50 µL of the dye solution to each well.
  • Incubate the plate at 37°C for 1 hour.

3. Compound Preparation:

  • Prepare a 3X concentrated stock of this compound and a 3X concentrated stock of glutamate in the physiological salt solution. For a dose-response curve, prepare serial dilutions of this compound.

4. Measurement of Calcium Flux:

  • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium changes.
  • Set the instrument to record a baseline fluorescence for 10-20 seconds.
  • The instrument should then automatically add 25 µL of the 3X this compound solution (or vehicle) to each well.
  • Record the fluorescence for 2-3 minutes.
  • Following this, the instrument should add 25 µL of the 3X glutamate solution (at an EC20 concentration to detect potentiation) to each well.
  • Continue recording the fluorescence for another 2-3 minutes.

5. Data Analysis:

  • The change in fluorescence is typically reported as the peak fluorescence intensity minus the baseline fluorescence.
  • To determine the potentiation effect of this compound, normalize the response to the glutamate EC20 control.
  • Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Visualizations

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER binds to IP3R Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto release Downstream\nSignaling Downstream Signaling Ca_cyto->Downstream\nSignaling Glutamate Glutamate Glutamate->mGluR5 This compound This compound (PAM) This compound->mGluR5

Caption: Simplified mGluR5 signaling pathway and the action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed at High [this compound] Check_Solubility Check Compound Solubility and for Precipitation Start->Check_Solubility Is_Precipitate Precipitate Observed? Check_Solubility->Is_Precipitate Run_Viability Perform Cell Viability Assay Is_Toxic Toxicity Observed? Run_Viability->Is_Toxic Vehicle_Control Run Vehicle Control Vehicle_Effect Vehicle Effect Observed? Vehicle_Control->Vehicle_Effect Counterscreen Counterscreen Against Related Receptors Off_Target_Suspected Off-Target Effect Suspected Counterscreen->Off_Target_Suspected Is_Precipitate->Run_Viability No Revise Protocol:\nLower Concentration\nor Change Vehicle Revise Protocol: Lower Concentration or Change Vehicle Is_Precipitate->Revise Protocol:\nLower Concentration\nor Change Vehicle Yes Is_Toxic->Vehicle_Control No Determine Non-toxic\nConcentration Range Determine Non-toxic Concentration Range Is_Toxic->Determine Non-toxic\nConcentration Range Yes Vehicle_Effect->Counterscreen No Isolate Compound-Specific\nEffect Isolate Compound-Specific Effect Vehicle_Effect->Isolate Compound-Specific\nEffect Yes

Caption: Troubleshooting workflow for unexpected experimental results.

References

VU0361747 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of VU0361747 in long-term experiments.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Inconsistent or diminishing compound efficacy over time Compound degradation in solution.Prepare fresh stock solutions of this compound regularly. For long-term experiments, consider adding the compound fresh to the media at each change instead of preparing a large batch of media with the compound at the beginning. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect stock solutions from light if the compound is light-sensitive.[1]
Adsorption to plasticware.Use low-adhesion microplates and tubes. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help reduce non-specific binding.
Cellular metabolism of the compound.Determine the metabolic stability of this compound in your specific cell line. If metabolism is rapid, a higher initial concentration or more frequent media changes with fresh compound may be necessary.
Increased cell toxicity in long-term cultures Accumulation of toxic metabolites.If toxicity increases over time, it may be due to the breakdown of this compound into toxic byproducts. Monitor cell viability closely and consider performing a time-course toxicity assay.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to assess the impact of the solvent on cell viability over the same time course.[1]
Precipitation of the compound in culture media Poor aqueous solubility.This compound, like other mGluR5 PAMs, may have limited aqueous solubility.[2] Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different formulation, such as inclusion in cyclodextrin.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It does not activate the receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate.[4] mGluR5 PAMs are being investigated for their potential therapeutic effects in various central nervous system (CNS) disorders.[2]

Q2: How should I store this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C or below, protected from light and moisture. For stock solutions, dissolve the compound in a suitable solvent like DMSO and store in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: What is the recommended solvent for this compound?

A3: Based on common practices for similar small molecules, Dimethyl sulfoxide (DMSO) is a likely suitable solvent for creating high-concentration stock solutions of this compound. When diluting the stock solution into aqueous media, ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%.[1]

Q4: How can I assess the stability of this compound in my experimental conditions?

A4: To assess the stability of this compound, you can perform a time-course experiment where you incubate the compound in your cell culture media at 37°C. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the media and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: Are there any known off-target effects of this compound?

A5: While specific off-target effects for this compound are not detailed in the provided search results, it is a common consideration for all small molecule inhibitors.[1] It is advisable to consult the primary literature or perform counter-screening against related receptors to assess the selectivity of this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

  • Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into your cell culture media to the final working concentration.

  • Incubation: Incubate the media containing this compound at 37°C in a humidified incubator with 5% CO2.

  • Sampling: At predetermined time points (e.g., 0, 8, 24, 48, and 72 hours), collect an aliquot of the media.

  • Sample Processing: Immediately freeze the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS method.

  • Data Interpretation: Plot the concentration of this compound as a function of time to determine its degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep1 Prepare this compound stock solution (DMSO) prep2 Dilute to working concentration in media prep1->prep2 incubation Incubate at 37°C, 5% CO2 prep2->incubation sampling Collect aliquots at 0, 8, 24, 48, 72h incubation->sampling analysis Analyze this compound concentration by HPLC/LC-MS sampling->analysis

Caption: Workflow for assessing this compound stability.

signaling_pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 binds This compound This compound (PAM) This compound->mGluR5 potentiates Gq_protein Gq Protein mGluR5->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca_release Intracellular Ca2+ release IP3_DAG->Ca_release Downstream Downstream Signaling Ca_release->Downstream

Caption: mGluR5 signaling pathway modulation.

troubleshooting_tree start Reduced Compound Efficacy? q1 Fresh Stock Solution? start->q1 s1 Prepare fresh stock and re-run experiment q1->s1 No q2 Precipitation Observed? q1->q2 Yes s2 Lower concentration or use different formulation q2->s2 Yes q3 Solvent Control OK? q2->q3 No s3 Reduce final solvent concentration q3->s3 No end Consider cellular metabolism or other factors q3->end Yes

Caption: Troubleshooting inconsistent efficacy.

References

Technical Support Center: Refining VU0361747 Delivery for Enhanced Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the delivery of VU0361747 for improved brain penetration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Unlike direct agonists, PAMs do not activate the receptor on their own but enhance the effect of the endogenous neurotransmitter, acetylcholine. This targeted action is a promising strategy for improving cognitive function in conditions like Alzheimer's disease and schizophrenia, with a potentially lower risk of side effects compared to direct agonists. The M1 receptor, when activated, couples to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Q2: What are the main challenges in delivering this compound to the brain?

The primary challenges in achieving optimal brain concentrations of this compound are similar to those for many central nervous system (CNS) drug candidates. These include:

  • Poor aqueous solubility: Many small molecules intended for CNS targets are lipophilic and have low water solubility, which can hinder their absorption and distribution.

  • The Blood-Brain Barrier (BBB): This highly selective barrier protects the brain but also restricts the entry of most therapeutic agents.

  • Efflux transporters: Proteins such as P-glycoprotein (P-gp) at the BBB can actively pump drugs out of the brain, reducing their concentration at the target site.

Q3: What are some recommended starting formulations for in vivo studies with this compound?

Based on preclinical studies with similar M1 PAMs like VU0453595, a common and effective formulation strategy involves creating a microsuspension. A recommended starting point is to use cyclodextrins, such as beta-cyclodextrin, to improve the solubility of the compound. For instance, a formulation of VU0453595 in 5% beta-cyclodextrin in sterile water has been used successfully in rodent studies. Another common vehicle for preclinical in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Troubleshooting Guides

Issue 1: Low or inconsistent brain-to-plasma (Kp) ratio.
Possible Cause Troubleshooting Step
Poor formulation and low bioavailability. Review and optimize the formulation. Consider particle size reduction techniques like micronization or nanosizing to increase the surface area for dissolution. Experiment with different solubilizing agents such as various cyclodextrins or co-solvents.
Active efflux by transporters at the BBB. Co-administer a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) to assess the impact of efflux on brain penetration. This can help determine if this compound is a substrate for major efflux pumps.
High plasma protein binding. Determine the unbound fraction of this compound in plasma (fu,plasma) and brain tissue (fu,brain) using equilibrium dialysis. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of brain penetration.
Metabolic instability. Conduct in vitro metabolic stability assays using liver microsomes to assess the rate of degradation. If the compound is rapidly metabolized, this can lead to lower systemic exposure and consequently lower brain concentrations.
Issue 2: High variability in behavioral or physiological responses in animal models.
Possible Cause Troubleshooting Step
Inconsistent drug exposure due to formulation issues. Ensure the formulation is homogenous and stable. For suspensions, ensure adequate mixing before each administration. Consider using a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve consistency of absorption.
Variability in administration technique. Standardize the administration procedure (e.g., gavage, intraperitoneal injection) across all animals and experimenters. Ensure the volume and concentration are accurate for each dose.
Saturated absorption or clearance mechanisms. Conduct a dose-response study to determine if the effects are dose-dependent. Non-linear pharmacokinetics may indicate saturation of absorption or clearance pathways, leading to variability at higher doses.
Issue 3: Signs of cholinergic adverse effects (e.g., salivation, tremors) at higher doses.
Possible Cause Troubleshooting Step
Off-target effects or excessive M1 receptor activation. While PAMs are generally safer than direct agonists, high doses can lead to over-potentiation of cholinergic signaling.[1][2] It is crucial to establish a therapeutic window through careful dose-escalation studies.
Formulation leading to rapid absorption and high peak plasma concentrations (Cmax). Modify the formulation to achieve a more controlled release profile. This can help to maintain therapeutic concentrations while avoiding high Cmax values that may be associated with adverse effects.

Quantitative Data Summary

The following tables summarize key parameters relevant to the delivery and brain penetration of M1 PAMs, based on data from related compounds.

Table 1: Physicochemical and In Vitro Permeability Data for a Clinical M1 PAM Candidate (VU319)

ParameterValueMethodImplication for Brain Penetration
Molecular Weight (Da)<500In SilicoFavorable for passive diffusion.
cLogP2-4In SilicoOptimal lipophilicity for BBB crossing.
Polar Surface Area (Ų)<90In SilicoLower PSA is generally better for permeability.
Apparent Permeability (Papp) (A-B)>10 x 10⁻⁶ cm/sMDCK-MDR1 AssayHigh passive permeability.
Efflux Ratio (ER)<2MDCK-MDR1 AssayLow potential for being a P-gp substrate.

Table 2: In Vivo Brain Penetration Data for a Clinical M1 PAM Candidate (VU319)

ParameterMouseRatImplication
Kp (Total Brain/Total Plasma) 0.770.64Indicates good overall distribution into the brain.
fu,plasma (unbound fraction in plasma) 0.0280.028High plasma protein binding.
fu,brain (unbound fraction in brain) 0.0480.040High nonspecific binding in brain tissue.
Kp,uu (Unbound Brain/Unbound Plasma) 1.30.91Excellent brain penetration, suggesting no significant efflux.[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of BBB Permeability using a Cell-Based Assay (MDCK-MDR1)

  • Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene on permeable filter supports until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • Add this compound solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Efflux Ratio Determination (Basolateral to Apical):

    • Add this compound solution to the basolateral (donor) chamber.

    • Collect samples from the apical (receiver) chamber at the same time points.

    • Analyze the concentration of this compound using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability (Papp) for both directions.

    • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

Protocol 2: In Vivo Determination of Brain-to-Plasma Ratio (Kp)

  • Animal Dosing: Administer this compound to rodents (e.g., mice or rats) via the intended route (e.g., oral gavage, intraperitoneal injection) at a specified dose.

  • Sample Collection: At a predetermined time point post-dose (e.g., 2 hours), anesthetize the animals and collect blood via cardiac puncture. Immediately thereafter, euthanize the animals and harvest the brains.

  • Sample Processing:

    • Centrifuge the blood to separate plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification: Determine the concentration of this compound in both plasma and brain homogenate using a validated LC-MS/MS method.

  • Calculation: The Kp is calculated as the ratio of the total concentration of this compound in the brain to the total concentration in plasma.

Visualizations

M1_Signaling_Pathway cluster_cell Postsynaptic Neuron ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2_cyto->Cellular_Response PKC->Cellular_Response Brain_Penetration_Workflow cluster_in_silico In Silico / Physicochemical cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation PhysChem Physicochemical Properties (MW, logP, PSA) Solubility Aqueous Solubility PhysChem->Solubility Permeability BBB Permeability (e.g., PAMPA, MDCK-MDR1) PhysChem->Permeability Formulation Formulation Optimization (e.g., Cyclodextrin, SEDDS) Solubility->Formulation Metabolism Metabolic Stability (Microsomes) PK Pharmacokinetics (Plasma concentration) Metabolism->PK BrainPenetration Brain Penetration (Kp, Kp,uu) Permeability->BrainPenetration Formulation->PK PK->BrainPenetration Efficacy Pharmacodynamic/ Behavioral Models BrainPenetration->Efficacy Troubleshooting_Logic Start Low In Vivo Efficacy or High Variability Check_Exposure Assess Brain Exposure (Measure Kp, Kp,uu) Start->Check_Exposure Low_Exposure Is Brain Exposure Low? Check_Exposure->Low_Exposure Yes Variability_Issue Investigate Source of Variability (Dosing, Animal Model) Check_Exposure->Variability_Issue No, but variable Check_Formulation Evaluate Formulation & Plasma PK Low_Exposure->Check_Formulation Yes Target_Engagement Assess Target Engagement (e.g., Receptor Occupancy) Low_Exposure->Target_Engagement No Poor_Formulation Poor Formulation or High Clearance? Check_Formulation->Poor_Formulation Optimize_Formulation Optimize Formulation (Solubility, Stability) Poor_Formulation->Optimize_Formulation Yes Check_Efflux Assess BBB Efflux (In vitro ER, In vivo with inhibitor) Poor_Formulation->Check_Efflux No Optimize_Formulation->Check_Exposure Check_Efflux->Optimize_Formulation Efflux is an issue (Modify structure)

References

Overcoming challenges in replicating studies with VU0361747

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0361747. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when replicating studies with this M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Unlike orthosteric agonists that directly activate the receptor at the acetylcholine (ACh) binding site, this compound binds to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous agonist, acetylcholine. A key characteristic of this compound and its analogs, such as VU0467319 (also known as VU319), is its minimal intrinsic agonist activity. This means it has little to no ability to activate the M1 receptor on its own, which is thought to contribute to a lower risk of cholinergic adverse effects compared to M1 agonists or ago-PAMs.

Q2: What are the key advantages of using a PAM with minimal agonist activity like this compound?

M1 PAMs with little to no intrinsic agonist activity are believed to offer a better therapeutic profile. Overactivation of the M1 receptor has been linked to adverse effects such as seizures.[1] By potentiating the effects of endogenous acetylcholine, these PAMs are thought to enhance cognitive function without causing the overstimulation associated with strong agonists.[1] Studies with analogs like VU0453595 have shown a lack of behavioral convulsions in mice at high doses.[1]

Q3: Is this compound selective for the M1 receptor?

Yes, this compound and its analogs are reported to be highly selective for the M1 receptor over other muscarinic receptor subtypes (M2-M5). This selectivity is a crucial feature, as activation of peripheral M2 and M3 receptors is associated with undesirable cholinergic side effects like salivation, lacrimation, urination, and defecation (SLUD).

Troubleshooting Guides

In Vitro Assay Challenges

Q4: My in vitro calcium mobilization assay results with this compound are inconsistent. What could be the cause?

Variability in calcium flux assays can arise from several factors when working with M1 PAMs:

  • Acetylcholine (ACh) Concentration: The potency of this compound as a PAM is highly dependent on the concentration of the orthosteric agonist (ACh or a surrogate like carbachol) used in the assay. Even small variations in the EC20 concentration of ACh can lead to significant shifts in the perceived potency of the PAM. It is crucial to have a precisely determined and consistent ACh concentration across experiments.

  • Cell Passage Number and Health: As with any cell-based assay, the health and passage number of your cells can impact results. Use cells within a consistent and low passage number range, and ensure high viability before starting the experiment.

  • Receptor Expression Levels: The level of M1 receptor expression in your cell line can influence the magnitude of the response. Changes in expression levels between cell batches can lead to variability.

  • Compound Solubility: Poor solubility of this compound in your assay buffer can lead to inaccurate concentrations and inconsistent results. Ensure the compound is fully dissolved in your stock solution (typically DMSO) and that the final concentration of DMSO in the assay is low and consistent.

Q5: I am observing some agonist activity with this compound in my cell-based assay. Is this expected?

While this compound is characterized as a PAM with minimal intrinsic agonism, some weak partial agonist activity might be observed, particularly in cell lines with high receptor expression levels (high receptor reserve). If you observe significant agonist activity, it is important to verify the identity and purity of your compound. It is also recommended to test the compound in native tissue preparations, such as brain slices, where it is reported to be devoid of agonist actions.[2]

In Vivo Study Challenges

Q6: I am having trouble with the formulation and administration of this compound for in vivo studies. What is the recommended vehicle?

For intraperitoneal (i.p.) administration in mice, a common vehicle for M1 PAMs is 10% Tween 80 in sterile water, with the pH adjusted to 7.0.[3] It is crucial to ensure the compound is fully suspended before administration.

Q7: I am observing unexpected behavioral side effects in my animal studies. What could be the reason?

While this compound and its analogs are designed to have a favorable safety profile, unexpected behavioral effects could be due to several factors:

  • Compound Purity: Impurities from the synthesis process could have their own pharmacological activities. It is essential to use a highly purified and well-characterized batch of the compound.

  • Dosing: Although analogs have shown a good safety margin, very high doses may lead to off-target effects or exaggerated pharmacology. A careful dose-response study is recommended.

  • Ago-PAM Activity: If you are using a different M1 PAM that has significant intrinsic agonist activity, you may observe cholinergic side effects or even seizures at higher doses.

Experimental Protocols and Data

Physicochemical Properties
PropertyValue/RecommendationSource/Justification
Molecular Weight ~400-500 g/mol (estimated based on analogs)General chemical knowledge
Appearance Likely a solid powderCommon for small molecules
Solubility Soluble in DMSO for stock solutions. Low aqueous solubility is a known issue for some M1 PAMs.[4]Common practice and literature
Storage Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles. Protect from light.General laboratory best practices
In Vitro Calcium Mobilization Assay Protocol

This protocol is a generalized procedure for a functional assay to characterize M1 PAM activity.

  • Cell Culture:

    • Use a stable cell line expressing the M1 muscarinic acetylcholine receptor (e.g., CHO-K1 cells).

    • Maintain cells in appropriate growth medium (e.g., Ham's F-12 with 10% FBS, 20 mM HEPES, and antibiotics).

    • Plate cells in a 96- or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Serially dilute the compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to the desired concentrations. The final DMSO concentration should be low (e.g., <0.5%) and consistent across all wells.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 45-60 minute incubation at 37°C.

    • After incubation, wash the cells with assay buffer to remove excess dye.

  • Assay Procedure:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium levels.

    • Add the diluted this compound or vehicle to the cells and incubate for a short period (e.g., 1.5-3 minutes).

    • Add a sub-maximal (EC20) concentration of acetylcholine (or another M1 agonist) to all wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The potentiation by this compound is measured as the increase in the fluorescence signal in the presence of the compound compared to the vehicle control.

    • Generate concentration-response curves to determine the EC50 of this compound's PAM activity.

In Vivo Formulation and Administration Protocol (Mouse)

This protocol is a general guideline for preparing and administering this compound for behavioral studies in mice.

  • Vehicle Preparation:

    • Prepare a 10% Tween 80 solution in sterile water.

    • Adjust the pH to 7.0.

  • Compound Formulation:

    • Weigh the required amount of this compound powder.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh on the day of the experiment.

  • Administration:

    • Administer the suspension to mice via intraperitoneal (i.p.) injection.

    • The injection volume is typically 10 mL/kg of body weight.

  • Dose-Response:

    • For initial studies, a dose-response curve is recommended (e.g., 1, 3, 10, 30 mg/kg) to determine the optimal dose for the desired effect and to assess any potential adverse effects.

Visualizations

M1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq/11 M1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M1 Binds to orthosteric site This compound This compound (PAM) This compound->M1 Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway of the M1 muscarinic receptor modulated by this compound.

Experimental Workflow for In Vitro PAM Assay

G start Start plate_cells Plate M1-expressing cells in microplate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight load_dye Load cells with calcium-sensitive dye incubate_overnight->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells add_compound Add this compound or vehicle wash_cells->add_compound incubate_compound Incubate for a short period add_compound->incubate_compound add_agonist Add EC20 ACh and measure fluorescence incubate_compound->add_agonist analyze_data Analyze data and generate dose-response curves add_agonist->analyze_data end End analyze_data->end

Caption: Workflow for a calcium mobilization assay to assess M1 PAM activity.

Troubleshooting Logic for Inconsistent In Vitro Results

G start Inconsistent In Vitro Results check_agonist Verify ACh/agonist concentration and stability start->check_agonist check_cells Check cell health, passage number, and receptor expression start->check_cells check_compound Confirm compound purity, stock concentration, and solubility start->check_compound check_assay Review assay parameters (incubation times, volumes) start->check_assay outcome2 Re-optimize ACh EC20 check_agonist->outcome2 outcome3 Use new cell batch check_cells->outcome3 outcome4 Prepare fresh compound dilutions check_compound->outcome4 outcome1 Consistent results outcome2->outcome1 outcome3->outcome1 outcome4->outcome1

Caption: A logical approach to troubleshooting inconsistent in vitro assay results.

References

Technical Support Center: Mitigating Potential Toxicity of VU0361747 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential toxicity associated with the use of VU0361747, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), in cellular models. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).[1] As a PAM, it does not activate the mGlu5 receptor on its own but enhances the receptor's response to its endogenous ligand, glutamate. This potentiation of glutamate signaling can lead to various downstream cellular effects.

Q2: What is the primary toxicity concern associated with this compound and other mGlu5 PAMs?

A2: The primary concern is mechanism-based neurotoxicity.[1][2] Studies on other selective mGlu5 PAMs have demonstrated that excessive potentiation of mGlu5 function can lead to neuronal cell death.[1][2] This has been observed in specific brain regions like the auditory cortex and hippocampus in animal models.[1][2] Therefore, careful dose-response studies are crucial in any cellular model expressing mGlu5.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is reported to be a selective mGlu5 PAM, all small molecules have the potential for off-target effects. A common concern with compounds that modulate glutamate signaling is the potential for excitotoxicity, which can be triggered by the overactivation of glutamate receptors, including NMDA receptors, whose function can be potentiated by mGlu5 activation.[3] It is advisable to profile this compound against a panel of related receptors to assess its selectivity.

Q4: Are there solubility and stability issues I should be aware of when working with this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of cell death observed after treatment with this compound. 1. Mechanism-based toxicity: Over-potentiation of mGlu5 signaling.- Perform a detailed dose-response curve to determine the EC50 for the desired effect and a TC50 for toxicity. - Use the lowest effective concentration of this compound. - Reduce the exposure time of the cells to the compound.
2. Excitotoxicity: Potentiation of NMDA receptor-mediated signaling.- Consider co-treatment with a low concentration of a non-toxic NMDA receptor antagonist to see if it mitigates the toxicity. This can help determine if the toxicity is NMDA receptor-dependent.
3. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound is at a toxic concentration.- Ensure the final concentration of the solvent in the cell culture medium is non-toxic for your specific cell line (typically <0.1% for DMSO). - Run a vehicle-only control to assess solvent toxicity.
4. Compound precipitation: this compound is coming out of solution in the culture medium.- Visually inspect the culture wells for any precipitate after adding the compound. - Test the solubility of this compound in your specific cell culture medium. - Consider using a different solvent or a formulation aid to improve solubility.[7]
Inconsistent or unexpected experimental results. 1. Compound degradation: this compound may be unstable in your experimental conditions (e.g., light-sensitive, pH-sensitive).- Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions at the recommended temperature and protect them from light if necessary.
2. Variable mGlu5 receptor expression: The cell line used may have inconsistent or low levels of mGlu5 expression.- Verify mGlu5 expression in your cellular model using techniques like qPCR, western blotting, or immunocytochemistry.
3. Presence of endogenous glutamate: The basal level of glutamate in your cell culture medium can influence the effect of an mGlu5 PAM.- Be aware of the glutamate concentration in your basal medium and serum. - For precise experiments, consider using a glutamate-free medium and adding back a known concentration of glutamate.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Plating: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a serial dilution to cover a wide concentration range (e.g., from 1 nM to 100 µM). Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of this compound and the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the TC50 (the concentration that causes 50% toxicity).

Protocol 2: Assessing Mechanism-Based Toxicity using an mGlu5 Knockdown or Antagonist
  • Cell Preparation: Prepare two populations of your cells: a control group and a group where mGlu5 expression is knocked down using siRNA or CRISPR-Cas9, or a group pre-treated with a selective mGlu5 antagonist.

  • Treatment: Treat both cell populations with a range of concentrations of this compound, including concentrations that were previously found to be toxic in the wild-type cells.

  • Cell Viability Assay: After the desired incubation period, perform a cell viability assay (e.g., MTT, CellTiter-Glo) on both cell populations.

  • Data Analysis: Compare the toxicity profiles of this compound in the control and mGlu5-deficient/blocked cells. A significant reduction in toxicity in the mGlu5-deficient/blocked cells would indicate that the observed toxicity is mechanism-based.

Visualizations

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5_Receptor mGlu5 Receptor Glutamate->mGlu5_Receptor Binds This compound This compound This compound->mGlu5_Receptor Potentiates Gq_protein Gq mGlu5_Receptor->Gq_protein Activates NMDA_Receptor NMDA Receptor mGlu5_Receptor->NMDA_Receptor Potentiates (via scaffolding proteins) PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Downstream Cellular Effects Ca2_release->Downstream_Effects PKC_activation->Downstream_Effects NMDA_Receptor->Downstream_Effects Ca2+ influx

Caption: Simplified signaling pathway of the mGlu5 receptor.

Toxicity_Troubleshooting_Workflow Start Observed Cell Toxicity with this compound Check_Concentration Is the concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response (TC50 determination) Check_Concentration->Dose_Response No Check_Solvent Is solvent concentration <0.1%? Check_Concentration->Check_Solvent Yes Use_Lowest_Effective_Dose Use Lowest Effective Concentration Dose_Response->Use_Lowest_Effective_Dose Solvent_Control Run Vehicle Control Check_Solvent->Solvent_Control No Check_Mechanism Is toxicity mechanism-based? Check_Solvent->Check_Mechanism Yes Reduce_Solvent Reduce Solvent Concentration Solvent_Control->Reduce_Solvent Antagonist_Rescue Test with mGlu5 Antagonist or Knockdown Check_Mechanism->Antagonist_Rescue Toxicity_Reduced Toxicity Reduced? Antagonist_Rescue->Toxicity_Reduced Mechanism_Confirmed Mechanism-Based Toxicity Confirmed Toxicity_Reduced->Mechanism_Confirmed Yes Consider_Off_Target Consider Off-Target Effects or Compound Precipitation Toxicity_Reduced->Consider_Off_Target No

Caption: Troubleshooting workflow for this compound-induced cellular toxicity.

References

Validation & Comparative

A Researcher's Guide to the Selectivity of VU0361747 for the Metabotropic Glutamate Receptor 5 (mGluR5)

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of VU0361747's performance against other metabotropic glutamate receptors (mGluRs), supported by experimental data, reveals its high selectivity for mGluR5. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the validation of this compound as a selective positive allosteric modulator (PAM) of mGluR5.

Initially, it is important to clarify that while the query concerned the selectivity of this compound for mGluR4, extensive research identifies this compound as a potent and selective positive allosteric modulator of mGluR5. This guide will therefore focus on the validation of its selectivity for mGluR5 over other mGluR subtypes.

Positive allosteric modulators of mGluR5 are of significant interest for their potential therapeutic applications in central nervous system disorders, including schizophrenia. This compound has been identified as a "pure" PAM, meaning it enhances the receptor's response to the endogenous ligand, glutamate, without demonstrating intrinsic agonist activity. This characteristic is considered advantageous as it may reduce the risk of adverse effects associated with constant receptor activation.

Quantitative Analysis of Selectivity

To ascertain the selectivity of this compound, its activity was assessed across all eight subtypes of metabotropic glutamate receptors. The following table summarizes the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values of this compound at each mGluR subtype. The data clearly demonstrates a significant potency at mGluR5 with minimal or no activity at other subtypes.

mGluR SubtypeThis compound Activity (EC₅₀/IC₅₀)
mGluR5 184 nM (EC₅₀)
mGluR1> 30 µM (IC₅₀)
mGluR2> 30 µM (IC₅₀)
mGluR3> 30 µM (IC₅₀)
mGluR4> 30 µM (EC₅₀)
mGluR6Not Reported
mGluR7> 30 µM (EC₅₀)
mGluR8> 30 µM (EC₅₀)

Experimental Protocols

The selectivity of this compound was determined using robust in vitro functional assays. The detailed methodologies are crucial for the interpretation of the presented data and for the design of future experiments.

Calcium Mobilization Assay for mGluR5 Potency

The potency of this compound at the human mGluR5 was determined using a calcium mobilization assay in a stable cell line.

  • Cell Line: Human Embryonic Kidney (HEK293A) cells stably expressing the human mGluR5.

  • Assay Principle: mGluR5 is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ is measured using a fluorescent calcium indicator dye.

  • Protocol:

    • HEK293A-hmGluR5 cells were plated in 384-well plates.

    • Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A concentration-response curve of this compound was generated in the presence of a sub-maximal concentration of glutamate (EC₂₀).

    • The fluorescence intensity, corresponding to the intracellular calcium concentration, was measured using a fluorometric imaging plate reader (FLIPR).

    • The EC₅₀ value was calculated from the concentration-response curve, representing the concentration of this compound that produces 50% of the maximal potentiation of the glutamate response.

Selectivity Assays for Other mGluRs

To confirm selectivity, this compound was tested for activity at other mGluR subtypes using appropriate functional assays.

  • Cell Lines: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the respective human or rat mGluR subtypes (mGluR1, mGluR2, mGluR3, mGluR4, mGluR7, and mGluR8). For Gi/o-coupled receptors (Group II and III mGluRs), cells co-expressing a promiscuous G-protein (e.g., Gαqi5) can be used to enable a calcium-based readout.

  • Assay Principle: For Gq-coupled receptors (mGluR1), a calcium mobilization assay similar to the one for mGluR5 was used to determine any inhibitory (antagonist) activity. For Gi/o-coupled receptors, assays typically measure the inhibition of adenylyl cyclase or use engineered cell lines to convert the signal to a calcium response.

  • Protocol:

    • Cells expressing the respective mGluR subtype were plated and prepared as per the specific assay requirements.

    • This compound was added at a high concentration (typically up to 30 µM).

    • The response was measured in both agonist and antagonist modes.

    • The lack of a significant response at high concentrations indicates selectivity for mGluR5.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams were created using the Graphviz DOT language.

experimental_workflow cluster_cell_prep Cell Preparation cluster_compound_addition Compound Addition & Incubation cluster_measurement Measurement & Analysis plate_cells Plate mGluR-expressing cells (HEK293 or CHO) load_dye Load with Calcium-sensitive dye plate_cells->load_dye add_vu Add varying concentrations of this compound load_dye->add_vu add_agonist Add EC20 concentration of Glutamate add_vu->add_agonist measure_fluorescence Measure fluorescence change (FLIPR) add_agonist->measure_fluorescence crc Generate Concentration-Response Curve measure_fluorescence->crc calculate_ec50 Calculate EC50/IC50 values crc->calculate_ec50

Experimental workflow for determining this compound selectivity.

mGluR5_signaling_pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 This compound This compound (PAM) This compound->mGluR5 Gq Gq protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca2+ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Simplified mGluR5 signaling pathway activated by glutamate and potentiated by this compound.

A Preclinical Showdown: VU0361747 vs. L-DOPA in Parkinson's Disease Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutics for Parkinson's disease (PD) that not only manage motor symptoms but also address non-motor complications and long-term side effects is a paramount challenge. Levodopa (L-DOPA), the gold-standard treatment for decades, provides significant motor symptom relief but its long-term use is often complicated by the development of debilitating dyskinesias. In the search for alternatives, compounds with novel mechanisms of action, such as VU0361747, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, are emerging as potential therapeutic candidates. This guide provides a comparative overview of the preclinical data for this compound and L-DOPA in animal models of Parkinson's disease, focusing on their efficacy, side-effect profiles, and underlying mechanisms of action.

While direct head-to-head comparative studies are not yet available in the public domain, this guide synthesizes existing preclinical data for each compound to offer a comparative perspective for the research community. The primary focus of available L-DOPA research in animal models is on motor symptom alleviation and the induction of dyskinesia, whereas the therapeutic potential of M1 muscarinic receptor PAMs like this compound is primarily investigated for cognitive enhancement, a critical non-motor symptom of PD.

L-DOPA: The Established Standard in Motor Symptom Management

L-DOPA, a precursor to dopamine, effectively replenishes the depleted dopamine levels in the brains of individuals with Parkinson's disease, leading to significant improvements in motor function.[1][2] However, its pulsatile stimulation of dopamine receptors is believed to contribute to the development of L-DOPA-induced dyskinesias (LID).[3][4]

Efficacy in Parkinson's Disease Animal Models

The most common animal model used to study PD and the effects of L-DOPA is the 6-hydroxydopamine (6-OHDA)-lesioned rat model. In this model, the neurotoxin 6-OHDA is injected into the medial forebrain bundle, leading to a unilateral depletion of dopamine neurons and producing motor deficits in the contralateral limbs.[5][6]

Table 1: Efficacy of L-DOPA on Motor Function in the 6-OHDA Rat Model

Behavioral TestAnimal ModelL-DOPA DoseObserved EffectReference
Cylinder Test 6-OHDA lesioned rats12 mg/kgImproved use of the impaired forelimb for wall contacts during exploration.[7]
Forelimb Adjusting Step (FAS) Test 6-OHDA lesioned rats12 mg/kgAlleviated akinesia, demonstrated by improved performance in adjusting steps.[5]
Apomorphine-Induced Rotations 6-OHDA lesioned rats6 mg/kg and 15 mg/kgInduced contralateral rotations, with higher doses increasing the rotation speed.[8]
Skilled Forelimb Reaching (Staircase Test) 6-OHDA lesioned ratsChronic treatmentImproved success rate in retrieving food pellets.[9]
L-DOPA-Induced Dyskinesia (LID) in Animal Models

Chronic administration of L-DOPA to 6-OHDA-lesioned rats leads to the development of abnormal involuntary movements (AIMs), which are considered a preclinical correlate of LID in patients.[10][11]

Table 2: L-DOPA-Induced Dyskinesia in the 6-OHDA Rat Model

Behavioral AssessmentAnimal ModelL-DOPA Treatment RegimenObserved EffectReference
Abnormal Involuntary Movements (AIMs) Scale 6-OHDA lesioned ratsRepeated administration of 5 mg/kg L-DOPA for 3 weeksSignificant increase in axial, limb, and orolingual AIMs, peaking 30-90 minutes post-dose.[10]
AIMs Scale 6-OHDA lesioned ratsChronic treatmentDevelopment of abnormal involuntary movements including axial, limb, and orolingual dyskinesias.[5]

This compound: A Novel Approach Targeting Muscarinic Receptors

This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[12] PAMs do not activate the receptor directly but rather enhance the effect of the endogenous neurotransmitter, acetylcholine. This mechanism offers the potential for a more refined modulation of neuronal activity compared to direct agonists, potentially leading to a better side-effect profile. The primary rationale for targeting M1 receptors in Parkinson's disease is to address the cognitive deficits that affect a large proportion of patients, often referred to as Parkinson's disease dementia (PDD).[12]

Efficacy in Parkinson's Disease Animal Models

As of the latest available data, specific studies detailing the efficacy of this compound on motor symptoms in established Parkinson's disease animal models like the 6-OHDA rat have not been published. Research on M1 PAMs in the context of neurodegenerative diseases has largely focused on their pro-cognitive effects. For instance, a similar M1 PAM, VU0486846, has demonstrated robust efficacy in rodent models of cognitive function without inducing the adverse effects associated with excessive M1 receptor activation.[13]

Experimental Protocols

6-OHDA Lesioning in Rats

To induce a unilateral lesion of the nigrostriatal dopamine system, rats are anesthetized and placed in a stereotaxic frame. A small hole is drilled in the skull, and a cannula is lowered to the medial forebrain bundle. 6-hydroxydopamine (6-OHDA) is then infused to selectively destroy dopamine neurons.[6][14] The extent of the lesion is often verified behaviorally using apomorphine- or amphetamine-induced rotation tests.[15][16]

Behavioral Testing in 6-OHDA-Lesioned Rats
  • Cylinder Test: This test assesses forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to touch the wall for support during vertical exploration is counted.[15][17][18] An improvement in the use of the impaired limb is indicative of therapeutic efficacy.

  • Apomorphine-Induced Rotation Test: Apomorphine, a dopamine receptor agonist, is administered to the lesioned rats. Due to denervation supersensitivity of dopamine receptors on the lesioned side, the animals exhibit robust contralateral rotations (turning away from the lesioned side). The number of rotations is quantified over a specific period.[4][15][19]

  • L-DOPA-Induced Dyskinesia (AIMs) Rating: Following chronic L-DOPA treatment, rats are observed for the presence and severity of abnormal involuntary movements. The AIMs are typically categorized into axial (twisting of the trunk), limb (jerky or dystonic movements of the forelimb), and orolingual (vacuous chewing and tongue protrusions) subtypes. The severity of these movements is scored at regular intervals after L-DOPA administration.[10][20][21]

Signaling Pathways

L-DOPA Signaling Pathway

L-DOPA exerts its effects by being converted to dopamine, which then acts on dopamine receptors. In the context of Parkinson's disease and LID, the signaling cascade downstream of the D1 dopamine receptor is of particular interest.[3][22]

L_DOPA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine AADC D1R D1 Receptor Dopamine->D1R binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates ERK ERK PKA->ERK activates Gene_Expression Gene Expression (related to dyskinesia) DARPP32->Gene_Expression regulates mTORC1 mTORC1 ERK->mTORC1 activates mTORC1->Gene_Expression regulates

Caption: L-DOPA to Dyskinesia Signaling Cascade.

This compound (M1 Muscarinic Receptor PAM) Signaling Pathway

This compound, as an M1 mAChR PAM, enhances the signaling initiated by acetylcholine. M1 receptors are Gq/11-coupled G-protein coupled receptors (GPCRs).[23][24][25]

M1_PAM_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 activates ACh Acetylcholine ACh->M1R binds This compound This compound (PAM) This compound->M1R potentiates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Responses Cellular Responses (e.g., improved cognition) Ca2->Cellular_Responses PKC->Cellular_Responses

Caption: M1 PAM Signaling Pathway.

Comparative Summary and Future Directions

The comparison between L-DOPA and this compound in preclinical models of Parkinson's disease reveals two distinct therapeutic strategies. L-DOPA remains the cornerstone for managing motor symptoms, with a wealth of data supporting its efficacy but also highlighting the significant challenge of LID. This compound, on the other hand, represents a novel approach targeting the cholinergic system, with the primary aim of alleviating cognitive impairments associated with PD.

Table 3: Comparative Overview of L-DOPA and this compound

FeatureL-DOPAThis compound (as an M1 PAM)
Primary Therapeutic Target Motor SymptomsCognitive Symptoms (PDD)
Mechanism of Action Dopamine PrecursorM1 Muscarinic Receptor Positive Allosteric Modulator
Efficacy in Motor Models Well-established for improving motor function.Data not yet available.
Key Side Effect L-DOPA-Induced Dyskinesia (LID)Potential for cholinergic side effects, though PAMs may offer a better safety profile than direct agonists.
Current Preclinical Focus Understanding and mitigating LID.Demonstrating pro-cognitive efficacy.

The future of Parkinson's disease therapy may lie in a multi-faceted approach, combining treatments that address both motor and non-motor symptoms. Future preclinical research should include head-to-head comparisons of novel compounds like this compound with L-DOPA, not only for their primary endpoints but also for their potential synergistic effects. Investigating whether M1 PAMs can mitigate cognitive side effects of dopaminergic therapies or even have unforeseen effects on motor symptoms or LID will be crucial steps in developing more comprehensive and effective treatments for this complex neurodegenerative disorder.

References

Cross-Validation of a Novel Kinase Inhibitor, Compound-X, Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the cross-validation of a novel kinase inhibitor, herein referred to as Compound-X. This document outlines standardized experimental protocols, presents a comparative analysis of its effects in various cancer cell lines, and visualizes the underlying signaling pathway and experimental workflow.

The robust preclinical validation of a therapeutic candidate is paramount to its successful clinical translation. A critical step in this process is ensuring that the observed effects of a compound are not cell line-specific but are reproducible across multiple, relevant biological contexts. This guide details a systematic approach to the cross-validation of Compound-X, a hypothetical inhibitor of the pro-survival kinase, Kinase-Y, which is often dysregulated in various malignancies.

Comparative Efficacy of Compound-X in Cancer Cell Lines

The anti-proliferative effects of Compound-X were evaluated across a panel of three distinct cancer cell lines: a lung adenocarcinoma line (A549), a breast cancer line (MCF-7), and a colorectal carcinoma line (HCT116). The half-maximal inhibitory concentration (IC50) for cell viability was determined for Compound-X and a known standard-of-care, Drug-Z. Furthermore, the impact of Compound-X on the phosphorylation of a key downstream substrate of Kinase-Y, Protein-S, was quantified to confirm target engagement. The expression levels of Kinase-Y in each cell line were also assessed to correlate with compound sensitivity.

Cell LineCompound-X IC50 (µM)Drug-Z IC50 (µM)Protein-S Phosphorylation Inhibition (%) at 1 µM Compound-XRelative Kinase-Y mRNA Expression (Fold Change vs. Normal Tissue)
A549 (Lung)0.5 ± 0.12.1 ± 0.385 ± 510.2 ± 1.5
MCF-7 (Breast)1.2 ± 0.23.5 ± 0.465 ± 85.8 ± 0.9
HCT116 (Colorectal)0.8 ± 0.152.8 ± 0.578 ± 68.1 ± 1.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Maintenance

A549, MCF-7, and HCT116 cell lines were obtained from the American Type Culture Collection (ATCC). A549 and HCT116 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. MCF-7 cells were cultured in Eagle's Minimum Essential Medium (EMEM) with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of Compound-X or Drug-Z for 72 hours. After treatment, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C. The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals. Absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using a non-linear regression analysis.

Western Blot Analysis for Protein-S Phosphorylation

Cells were treated with 1 µM Compound-X or vehicle (DMSO) for 24 hours. Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. Membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against phospho-Protein-S (Serine residue) and total Protein-S. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify the relative band intensities.

Quantitative Real-Time PCR (qPCR) for Kinase-Y Expression

Total RNA was extracted from untreated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. cDNA was synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit. qPCR was performed using a SYBR Green master mix on a real-time PCR system. The relative expression of Kinase-Y mRNA was normalized to the housekeeping gene GAPDH using the 2^-ΔΔCt method.

Visualizing the Scientific Framework

To better illustrate the concepts and procedures discussed, the following diagrams have been generated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase-Y Kinase-Y Growth_Factor_Receptor->Kinase-Y Protein-S Protein-S Kinase-Y->Protein-S Phosphorylates p-Protein-S p-Protein-S Transcription_Factors Transcription Factors p-Protein-S->Transcription_Factors Compound-X Compound-X Compound-X->Kinase-Y Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Signaling pathway of Kinase-Y and the inhibitory action of Compound-X.

Experimental_Workflow cluster_assays Cross-Validation Assays Start Start: Select Diverse Cancer Cell Lines Cell_Culture Cell Culture & Maintenance Start->Cell_Culture Treatment Treat Cells with Compound-X and Controls Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Target_Engagement Target Engagement (Western Blot) Treatment->Target_Engagement Gene_Expression Target Expression (qPCR) Treatment->Gene_Expression Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Target_Engagement->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion: Validate Cross-Cell Line Efficacy Data_Analysis->Conclusion

Caption: Workflow for the cross-validation of Compound-X's effects.

Head-to-Head Comparison: VU0361747 and PHCCC as mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4): VU0361747 and PHCCC. The aim is to offer an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.

Introduction to mGluR4 PAMs

Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmission. Its activation leads to the inhibition of adenylyl cyclase, resulting in reduced cAMP levels and a subsequent decrease in neurotransmitter release.[1][2] This mechanism makes mGluR4 an attractive therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety.[2][3] Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric agonist binding site, enhancing the receptor's response to the endogenous ligand, glutamate. This offers a more subtle and potentially safer way to modulate receptor activity compared to direct agonists.

PHCCC was the first identified selective positive allosteric modulator of mGluR4.[4][5] While a critical proof-of-concept tool, it is hampered by limitations such as moderate potency, off-target effects, and poor pharmacokinetic properties.[6][7][8] Subsequently, efforts to discover more potent and selective mGluR4 PAMs led to the development of compounds like this compound and its close analog, VU0361737 (ML-128).[9][10] These newer compounds offer improved pharmacological profiles, making them valuable tools for in vitro and in vivo research.

Quantitative Data Comparison

The following tables summarize the key pharmacological parameters of this compound/VU0361737 (ML-128) and PHCCC, highlighting the advancements in potency and selectivity.

Table 1: In Vitro Potency at mGluR4

CompoundSpeciesEC50Fold Shift of Glutamate EC50Efficacy (% of Glutamate Max)Reference
VU0361737 (ML-128) Human240 nM28-foldNot explicitly stated[7][10]
Rat110 nMNot explicitly statedNot explicitly stated[10]
PHCCC Rat4.1 µM5.5-foldMarkedly enhances maximum efficacy[4][11]

Table 2: Selectivity Profile

CompoundOff-Target ActivityReference
VU0361737 (ML-128) Inactive at mGluR1, mGluR2, mGluR3, mGluR6, and mGluR7. Weak activity at mGluR5 and mGluR8.[10]
(-)-PHCCC Partial antagonist at mGluR1b (30% maximum antagonist efficacy). Inactive at mGluR2, -3, -5a, -6, -7b, and -8a.[4][5][12]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to characterizing these compounds, the following diagrams are provided.

mGluR4_Signaling_Pathway mGluR4 Signaling Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds G_protein Gi/o Protein mGluR4->G_protein Activates PAM This compound or PHCCC (PAM) PAM->mGluR4 Enhances affinity AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle Synaptic Vesicle PKA->Vesicle Modulates Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Vesicle->Neurotransmitter_Release Reduced Exocytosis

Caption: mGluR4 signaling cascade initiated by glutamate and enhanced by a PAM.

PAM_Evaluation_Workflow Experimental Workflow for mGluR4 PAM Evaluation cluster_workflow In Vitro Characterization start Start cell_culture Cell Culture (e.g., CHO or HEK cells stably expressing mGluR4) start->cell_culture primary_assay Primary Assay: Potency Determination (e.g., Calcium mobilization or cAMP assay) cell_culture->primary_assay dose_response Generate Dose-Response Curve (in the presence of EC20 Glutamate) primary_assay->dose_response calculate_ec50 Calculate EC50 dose_response->calculate_ec50 selectivity_assay Selectivity Assays (Screen against other mGluR subtypes) calculate_ec50->selectivity_assay analyze_selectivity Analyze Selectivity Profile selectivity_assay->analyze_selectivity end End analyze_selectivity->end

Caption: A typical workflow for the in vitro evaluation of mGluR4 PAMs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of this compound and PHCCC.

In Vitro Potency and Efficacy Assessment (Calcium Mobilization Assay)

This assay is commonly used for high-throughput screening and characterization of mGluR PAMs.

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably co-expressing rat or human mGluR4 and a promiscuous G-protein (e.g., Gqi5 or Gα16) are cultured in appropriate media. These cells are plated into 96- or 384-well black-walled, clear-bottomed plates and incubated.

  • Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer. The cells are incubated to allow for dye uptake.

  • Compound Addition: The dye solution is replaced with the assay buffer. Test compounds (this compound or PHCCC) are added at various concentrations.

  • Agonist Stimulation: After a short pre-incubation with the test compound, an EC20 concentration of glutamate (the concentration that elicits 20% of the maximal response) is added to the wells.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the maximal response to a saturating concentration of glutamate. Dose-response curves are generated, and EC50 values are calculated using non-linear regression. The fold shift in the glutamate EC50 in the presence of the PAM is also determined.[11][13][14]

Selectivity Profiling

To determine the selectivity of the PAMs, their activity is assessed against other mGluR subtypes.

  • Cell Lines: A panel of cell lines, each stably expressing a different mGluR subtype (mGluR1, 2, 3, 5, 6, 7, 8), is used.

  • Assay Performance: The same functional assay (e.g., calcium mobilization for Group I mGluRs, or cAMP accumulation/inhibition assays for Group II and III mGluRs) is performed for each cell line.

  • Compound Testing: The test compound is evaluated at a fixed high concentration (e.g., 10 or 30 µM) or in a full dose-response format to determine its activity as a PAM or an antagonist at each mGluR subtype.

  • Data Interpretation: The activity of the compound at the off-target receptors is compared to its potency at mGluR4 to determine its selectivity profile.

Conclusion

The development of mGluR4 positive allosteric modulators has progressed significantly from the initial discovery of PHCCC. While PHCCC remains a valuable tool for its historical significance and as a proof-of-concept compound, its utility is limited by its moderate potency, off-target activity at mGluR1, and poor pharmacokinetic properties.[4][6][7][8]

This compound and its analogs represent a substantial improvement, offering significantly higher potency and greater selectivity for mGluR4 over other mGluR subtypes.[9][10] Furthermore, these newer compounds have been optimized for better CNS penetration, making them suitable for in vivo studies investigating the therapeutic potential of mGluR4 modulation.[9][10] For researchers aiming to dissect the specific roles of mGluR4 in physiological and pathological processes, the superior pharmacological profile of this compound makes it the more advantageous tool compound. This head-to-head comparison underscores the importance of continued drug discovery efforts to develop more refined molecular probes for advancing our understanding of complex biological systems.

References

Unveiling the Neuroprotective Potential of VU0361747: An Independent Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of independent studies confirms the neuroprotective effects of VU0361747, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This guide synthesizes findings from key research, presenting quantitative data, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

This compound has emerged as a significant subject of investigation within the field of neuropharmacology, particularly for its potential to mitigate neuronal damage in various models of neurodegenerative diseases. As a positive allosteric modulator of mGluR4, it enhances the receptor's response to its endogenous ligand, glutamate. Activation of mGluR4, a Group III metabotropic glutamate receptor, is known to be neuroprotective, primarily through the presynaptic inhibition of glutamate release, thereby reducing excitotoxicity.[1][2][3]

Comparative Efficacy of mGluR4 PAMs in Neuroprotection

One pivotal study demonstrated that the mGluR4 PAM, (-)-PHCCC, exhibited significant neuroprotection against β-amyloid (Aβ)- and NMDA-induced toxicity in mixed cultures of mouse cortical neurons.[1][2] This protection was blocked by a Group III mGluR antagonist, confirming the mechanism of action.[1][2] Another study highlighted that the neuroprotective effects of Group III mGluR agonists are mediated by mGluR4 and involve the presynaptic regulation of transmitter release.[3]

The development of more potent and selective mGluR4 PAMs has been a key focus of research. Compounds such as ADX88178 have demonstrated efficacy in rodent models of Parkinson's disease by reversing haloperidol-induced catalepsy.[4] Furthermore, research has shown that mGluR4 PAMs can exert their neuroprotective effects by modulating neuroinflammation, as activation of glial mGluR4 reduces the production of pro-inflammatory chemokines.[5]

Compound ClassModel SystemNeuroprotective OutcomeKey FindingsReference
mGluR4 PAMs
(-)-PHCCCMixed cortical neuron cultures (mouse)Protection against Aβ- and NMDA-induced toxicityNeuroprotection is mediated by mGluR4 and is additive to the effects of an mGluR1 antagonist.[1][2]
Group III mGluR AgonistsCortical culturesProtection against NMDA toxicityNeuroprotection is absent in cultures from mGluR4 knockout mice, confirming the receptor's role.[3]
ADX88178Haloperidol-induced catalepsy model (rat)Reversal of catalepsyDemonstrates in vivo efficacy in a model relevant to Parkinson's disease.[4]
mGluR4 PAMs (general)In vitro and in vivo models of Parkinson's diseaseAntiparkinsonian and neuroprotective effectsActivation of mGluR4 reduces excitotoxicity and neuroinflammation.[5]

Experimental Protocols

To facilitate the replication and extension of these crucial findings, detailed methodologies from the cited studies are outlined below.

In Vitro Neuroprotection Assay Against NMDA Toxicity

This protocol is adapted from studies investigating the neuroprotective effects of mGluR4 PAMs against excitotoxicity.[2]

  • Cell Culture: Mixed cortical cell cultures are prepared from embryonic mice.

  • Treatment: Cultures are pre-incubated with the mGluR4 PAM (e.g., (-)-PHCCC) for a specified period.

  • Induction of Excitotoxicity: Neuronal injury is induced by a brief exposure to N-Methyl-D-aspartate (NMDA).

  • Assessment of Neuronal Death: After 24 hours, neuronal viability is assessed using methods such as lactate dehydrogenase (LDH) assay or by counting viable neurons after staining with fluorescent dyes (e.g., fluorescein diacetate and propidium iodide).

In Vivo Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)

This protocol is based on studies evaluating the efficacy of mGluR4 PAMs in rodent models of Parkinson's disease.[4]

  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of Catalepsy: Catalepsy is induced by the administration of haloperidol.

  • Drug Administration: The mGluR4 PAM (e.g., ADX88178) is administered orally at various doses prior to the assessment.

  • Behavioral Assessment: Catalepsy is measured at different time points using a bar test, where the time the rat maintains an imposed posture is recorded.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound and other mGluR4 PAMs are mediated through a distinct signaling pathway that ultimately reduces neuronal excitotoxicity. The following diagrams illustrate the proposed mechanism and a typical experimental workflow for evaluating these compounds.

G Signaling Pathway of mGluR4 PAM Neuroprotection cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release mGluR4 mGluR4 AC Adenylyl Cyclase mGluR4->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activation Ca_Channel Voltage-gated Ca2+ Channel PKA->Ca_Channel Inhibition Ca_Channel->Glutamate_Vesicle Triggers Release NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity This compound This compound (mGluR4 PAM) This compound->mGluR4 Positive Allosteric Modulation Glutamate->mGluR4 Activation Glutamate->NMDA_R Binds

Caption: Signaling pathway of this compound-mediated neuroprotection.

G Experimental Workflow for In Vitro Neuroprotection Assay start Start culture Prepare mixed cortical neuron cultures start->culture pretreat Pre-treat with this compound or vehicle control culture->pretreat induce Induce excitotoxicity (e.g., NMDA application) pretreat->induce incubate Incubate for 24 hours induce->incubate assess Assess neuronal viability (e.g., LDH assay, cell staining) incubate->assess analyze Data analysis and comparison of treatment groups assess->analyze end End analyze->end

Caption: Workflow for assessing in vitro neuroprotective effects.

References

Comparative Pharmacokinetic Profile of M1 Positive Allosteric Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacokinetic properties of M1 positive allosteric modulators (PAMs) is crucial for the successful development of novel therapeutics targeting cognitive disorders. This guide provides a comparative overview of the available pharmacokinetic data for key M1 PAMs, offering valuable insights for researchers, scientists, and drug development professionals. While in vivo pharmacokinetic data for VU0361747 are not publicly available, this guide presents a comparative analysis based on available data for other prominent M1 PAMs, namely VU0467319 and TAK-071, to benchmark the expected properties of this class of compounds.

Executive Summary

M1 positive allosteric modulators represent a promising therapeutic strategy for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. Their efficacy and safety are intrinsically linked to their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide summarizes the known pharmacokinetic parameters of VU0467319 and TAK-071, highlighting key differences and similarities that can inform the development of new chemical entities like this compound. The included experimental protocols and visualizations aim to provide a practical resource for researchers in the field.

Comparative Pharmacokinetic Data

The following table summarizes the available in vitro and in vivo pharmacokinetic parameters for VU0467319 and TAK-071. It is important to note that direct comparison should be made with caution due to potential differences in experimental conditions.

ParameterVU0467319TAK-071Species
In Vitro
Plasma Protein Binding (fu,plasma)0.028Not ReportedRat
0.028Not ReportedMouse
0.034Not ReportedHuman
Brain Tissue Binding (fu,brain)0.040Not ReportedRat
0.048Not ReportedMouse
In Vivo
Bioavailability (F%)93% (oral)Not ReportedRat
80% (oral)Not ReportedMouse
100% (oral)Not ReportedDog
59% (oral)Not ReportedCynomolgus Monkey
Clearance (CLp)3.0 mL/min/kgNot ReportedRat
25.4 mL/min/kgNot ReportedMouse
4.0 mL/min/kgNot ReportedDog
3.3 mL/min/kgNot ReportedCynomolgus Monkey
Volume of Distribution (Vss)0.67 L/kgNot ReportedRat
2.2 L/kgNot ReportedDog
Half-life (t1/2)3.0 h46.3 - 60.5 hHuman (single dose)
4.1 hNot ReportedMouse
7.5 hNot ReportedDog
4.3 hNot ReportedCynomolgus Monkey
Brain Penetration (Kp,uu)0.91Excellent (qualitative)Rat
1.3Not ReportedMouse

fu,plasma: fraction unbound in plasma; fu,brain: fraction unbound in brain; F%: bioavailability; CLp: plasma clearance; Vss: volume of distribution at steady state; t1/2: half-life; Kp,uu: unbound brain-to-plasma partition coefficient.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic properties. Below are outlines of standard experimental protocols for key in vitro and in vivo assays relevant to M1 PAMs.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a compound in liver microsomes, which provides an estimate of its intrinsic clearance.

Protocol:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human or other relevant species) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Incubation: The test compound (e.g., this compound) is added to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the rate constant of metabolism, from which the in vitro half-life and intrinsic clearance can be calculated.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

  • Transport Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used.

  • Compound Application: The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are collected from the receiver compartment (B or A, respectively) at specified time points.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.

Protocol:

  • Animal Dosing: The test compound is administered to rodents (e.g., rats or mice) via the desired route (e.g., intravenous, oral).

  • Blood Sampling: Blood samples are collected at predetermined time points via a suitable method (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Brain Tissue Collection (for CNS drugs): At the end of the study, animals are euthanized, and brain tissue is collected.

  • Sample Analysis: The concentration of the test compound in plasma and brain homogenate is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability. Brain-to-plasma concentration ratios (Kp) and unbound brain-to-plasma partition coefficients (Kp,uu) are calculated to assess brain penetration.

Visualizations

M1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the M1 muscarinic acetylcholine receptor, a key mechanism for the therapeutic effects of M1 PAMs.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Responses (e.g., Neuronal Excitability) Ca->Downstream PKC->Downstream ACh Acetylcholine (ACh) ACh->M1R binds PAM M1 PAM (e.g., this compound) PAM->M1R enhances ACh binding

Caption: M1 Receptor Signaling Pathway.

Experimental Workflow for an In Vivo Pharmacokinetic Study

This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study to evaluate a new M1 PAM.

PK_Workflow cluster_prestudy Pre-Study cluster_instudy In-Life Phase cluster_poststudy Post-Study Analysis Formulation Compound Formulation DoseSelection Dose Selection Formulation->DoseSelection Dosing Animal Dosing (IV and PO) DoseSelection->Dosing Sampling Blood & Tissue Sampling (Time Course) Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA/Compartmental) Bioanalysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: In Vivo Pharmacokinetic Study Workflow.

The Untapped Potential of VU0361747 in Combination Therapy for Neuroprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental evidence for the synergistic neuroprotective effects of VU0361747 in combination with other agents is not yet available in published literature, its mechanism of action as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) presents a compelling case for its potential in future combination therapies. This guide will explore the neuroprotective profile of this compound's class of compounds, compare it with other neuroprotective strategies, and present data from analogous combination therapies to illustrate the potential for synergistic effects.

This compound is a potent and selective mGluR5 PAM, a class of compounds known to enhance the neuroprotective signaling of mGluR5 without directly activating the receptor. This modulatory action is crucial, as it preserves the natural, activity-dependent signaling of the receptor. The neuroprotective effects of mGluR5 PAMs are attributed to their ability to activate pro-survival signaling pathways, such as the Akt and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, which can shield neurons from excitotoxic insults.[1][2]

Hypothetical Synergistic Combinations with this compound

Given that neurodegenerative processes are multifaceted, involving excitotoxicity, oxidative stress, and inflammation, a multi-target therapeutic approach is highly desirable. Combining this compound with agents that act on complementary pathways could offer enhanced neuroprotection.

Potential Combination Agents and Their Rationale:

Agent ClassMechanism of ActionPotential for Synergy with this compound
NMDA Receptor Antagonists Block the ion channel of the N-methyl-D-aspartate (NMDA) receptor, reducing excessive calcium influx and excitotoxicity.By modulating glutamate signaling at the metabotropic level, this compound could complement the direct channel-blocking action of NMDA antagonists, offering a more nuanced and potentially safer approach to taming excitotoxicity.
Nitric Oxide Synthase (NOS) Inhibitors Inhibit the production of nitric oxide (NO), a key mediator of neuronal damage following excitotoxic insults.As this compound enhances pro-survival signaling, combining it with an agent that directly curtails a major downstream effector of excitotoxicity like NO could provide a powerful two-pronged neuroprotective strategy.
Antioxidants Scavenge free radicals and reduce oxidative stress, a common downstream consequence of neuronal injury.This compound's action on upstream signaling pathways could be complemented by the direct quenching of damaging reactive oxygen species by antioxidants.

A Case Study in Synergy: NMDA Antagonists and NOS Inhibitors

To illustrate the potential for synergistic neuroprotection, we can examine the well-documented effects of combining NMDA receptor antagonists with nitric oxide synthase (NOS) inhibitors in models of cerebral ischemia.

Quantitative Data on Synergistic Neuroprotection

The following table summarizes the neuroprotective effects of an NMDA receptor antagonist (MK-801) and a NOS inhibitor (7-nitroindazole), both alone and in combination, in a gerbil model of global cerebral ischemia. The data demonstrates that the combination therapy provides significantly greater protection than the sum of the individual agents' effects.

Treatment GroupAgent(s)DoseNeuronal Protection (%)
1Vehicle-0
2MK-801 (NMDA Antagonist)2.5 mg/kg~30%
37-Nitroindazole (NOS Inhibitor)25 mg/kg~15%
4MK-801 + 7-Nitroindazole2.5 mg/kg + 25 mg/kg~66% (21% greater than additive)

Data is illustrative and compiled from findings reported in studies on synergistic neuroprotection in cerebral ischemia.[3]

Experimental Protocols

Assessment of Neuroprotection in vitro (mGluR5 PAMs)

A common method to assess the neuroprotective effects of compounds like this compound involves primary cortical neuronal cultures subjected to an excitotoxic insult.

  • Cell Culture: Primary cortical neurons are harvested from embryonic day 15-17 rat or mouse brains and plated on poly-D-lysine coated plates.

  • Excitotoxic Challenge: After 7-14 days in vitro, cultures are exposed to a toxic concentration of NMDA (e.g., 300 µM) or glutamate for a short duration (e.g., 5-20 minutes).[4][5]

  • Drug Application: The mGluR5 PAM (e.g., this compound) is applied to the cultures prior to and/or during the excitotoxic challenge.

  • Viability Assessment: 24 hours after the insult, neuronal viability is assessed using assays such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, or by staining with fluorescent viability dyes like Calcein-AM and Ethidium Homodimer-1.[2][4][5]

Global Cerebral Ischemia Model in Gerbils

This in vivo model is used to evaluate the neuroprotective effects of drug combinations in a stroke-like scenario.

  • Animal Model: Adult Mongolian gerbils are anesthetized.

  • Ischemic Insult: The common carotid arteries are occluded for a defined period (e.g., 5 minutes) to induce global cerebral ischemia.[3]

  • Drug Administration: The test compounds (e.g., NMDA antagonist, NOS inhibitor, or their combination) are administered intraperitoneally at specified times before or after the ischemic insult.[3]

  • Histological Analysis: After a survival period (e.g., 7 days), the brains are perfusion-fixed, sectioned, and stained (e.g., with Cresyl Violet) to assess the extent of neuronal damage, particularly in vulnerable regions like the hippocampus. The number of surviving neurons is then quantified.

Visualizing the Pathways for Synergy

The following diagrams illustrate the distinct and potentially complementary signaling pathways targeted by this compound and other neuroprotective agents.

Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq mGluR5->Gq This compound This compound (PAM) This compound->mGluR5 PLC PLC Gq->PLC Akt Akt PLC->Akt ERK ERK1/2 PLC->ERK Neuroprotection Neuroprotection (Cell Survival) Akt->Neuroprotection ERK->Neuroprotection

Caption: Signaling pathway of this compound as an mGluR5 PAM.

Excitotoxicity Excitotoxic Insult NMDAR NMDA Receptor Excitotoxicity->NMDAR Ca_influx ↑ Ca²⁺ Influx NMDAR->Ca_influx nNOS nNOS Activation Ca_influx->nNOS NO ↑ Nitric Oxide nNOS->NO Neuronal_Damage Neuronal Damage NO->Neuronal_Damage NMDA_Antagonist NMDA Antagonist NMDA_Antagonist->NMDAR NOS_Inhibitor NOS Inhibitor NOS_Inhibitor->nNOS

Caption: Targets of NMDA antagonists and NOS inhibitors.

cluster_0 This compound Pathway cluster_1 Alternative Agent Pathway This compound This compound mGluR5_path mGluR5 Signaling (Akt, ERK) This compound->mGluR5_path Pro_Survival Pro-Survival Pathways mGluR5_path->Pro_Survival Neuroprotection Synergistic Neuroprotection Pro_Survival->Neuroprotection Alt_Agent NMDA Antagonist / NOS Inhibitor Excitotoxic_path Excitotoxic Cascade (Ca²⁺, NO) Alt_Agent->Excitotoxic_path Block_Damage Blockade of Damage Pathways Block_Damage->Neuroprotection

Caption: Logical flow of a potential synergistic interaction.

Conclusion

While further research is imperative to substantiate the synergistic potential of this compound, the preclinical rationale for its use in combination therapies is strong. By enhancing endogenous neuroprotective mechanisms, this compound is well-positioned to complement the actions of agents that directly thwart the molecular machinery of neuronal death. The data from analogous combination therapies, such as the pairing of NMDA antagonists and NOS inhibitors, provides a promising blueprint for the future development of multi-target strategies for devastating neurodegenerative disorders. The exploration of this compound in such combination paradigms represents a critical next step in realizing its full therapeutic potential.

References

Benchmarking VU0361747 Against a New Generation of mGluR4 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulator (PAM), VU0361747, with newer generation compounds: ADX88178, Foliglurax, and VU0155041. This document summarizes key performance data, details relevant experimental protocols, and visualizes critical biological and experimental pathways to aid in the selection and application of these important research tools.

Introduction to mGluR4 Positive Allosteric Modulators

Metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease. As a presynaptic autoreceptor, mGluR4 activation inhibits the release of glutamate in key brain regions, offering a mechanism to dampen excessive glutamatergic transmission. Positive allosteric modulators (PAMs) of mGluR4 are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate, providing a more nuanced and potentially safer pharmacological approach compared to direct agonists.

This compound was a significant early tool compound in the exploration of mGluR4 pharmacology. However, the field has since seen the development of newer modulators with potentially improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of this compound against three such compounds: ADX88178, Foliglurax (also known as PXT002331), and VU0155041.

Comparative Performance Data

The following tables summarize the available quantitative data for the in vitro potency, selectivity, and in vivo efficacy of this compound and the newer generation mGluR4 PAMs. It is important to note that the data presented has been compiled from various studies and may not have been generated under identical experimental conditions. Direct head-to-head comparative studies are limited, and thus, these values should be interpreted with this consideration in mind.

Table 1: In Vitro Potency of mGluR4 PAMs
CompoundSpeciesAssay TypeEC50Reference
This compound HumanCalcium Mobilization~3.6 µM[1]
ADX88178 HumanCalcium Mobilization4 nM[2]
RatCalcium Mobilization9 nM[2]
Foliglurax HumanNot Specified79 nM[3]
VU0155041 HumanCalcium Mobilization798 nM
RatCalcium Mobilization693 nM
Table 2: In Vitro Selectivity of mGluR4 PAMs
CompoundSelectivity ProfileReference
This compound Selective for mGluR4 over other mGluR subtypes.
ADX88178 Highly selective for mGluR4 over other mGluR subtypes.[2]
Foliglurax High selectivity for mGluR4 over other group III mGluRs.[3]
VU0155041 Selective for mGluR4 over other mGluR subtypes.
Table 3: In Vivo Efficacy of mGluR4 PAMs in Preclinical Models
CompoundAnimal ModelBehavioral AssayOutcomeReference
This compound RatAmphetamine-induced hyperlocomotionSignificant reversal of hyperlocomotion.[1]
ADX88178 RatHaloperidol-induced catalepsyReversal of catalepsy.[1]
Mouse/RatElevated Plus Maze, Marble BuryingAnxiolytic-like effects.[2]
Foliglurax Rodent models of Parkinson's DiseaseMotor symptom assessmentDemonstrated antiparkinsonian activity.[3]
VU0155041 RatHaloperidol-induced catalepsy, Reserpine-induced akinesiaDose-dependent decrease in catalepsy and akinesia.

Signaling Pathways and Experimental Workflows

mGluR4 Signaling Pathway

The primary signaling cascade initiated by mGluR4 activation involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.

mGluR4_Signaling_Pathway mGluR4 Signaling Pathway Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds mGluR4_PAM mGluR4 PAM mGluR4_PAM->mGluR4 Potentiates Gi_o Gi/o Protein mGluR4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Vesicle_fusion Vesicle Fusion (Glutamate Release) Ca_channel->Vesicle_fusion Triggers

Caption: Canonical signaling pathway of the mGluR4 receptor.

Experimental Workflow: Calcium Mobilization Assay

A common in vitro method to assess the potency of mGluR4 PAMs is the calcium mobilization assay, often performed using a Fluorometric Imaging Plate Reader (FLIPR).

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis cell_plating Plate cells expressing mGluR4 and a promiscuous G-protein (e.g., Gαqi5) incubation1 Incubate overnight cell_plating->incubation1 dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 Incubate for 1 hour dye_loading->incubation2 baseline Measure baseline fluorescence incubation2->baseline compound_add Add mGluR4 PAM (test compound) baseline->compound_add agonist_add Add Glutamate (EC20) compound_add->agonist_add read_fluorescence Measure fluorescence change agonist_add->read_fluorescence crc Generate concentration- response curves read_fluorescence->crc ec50 Calculate EC50 values crc->ec50

Caption: A typical workflow for a FLIPR-based calcium mobilization assay.

Detailed Experimental Protocols

In Vitro Potency: Calcium Mobilization Assay

This assay measures the ability of a PAM to enhance glutamate-induced intracellular calcium mobilization in cells co-expressing mGluR4 and a promiscuous G-protein, such as Gαqi5, which couples the Gi/o receptor to the phospholipase C pathway.

  • Cell Culture and Plating:

    • HEK293 cells stably co-expressing human or rat mGluR4 and Gαqi5 are cultured in appropriate media (e.g., DMEM with 10% FBS).

    • Cells are plated into 384-well black-walled, clear-bottom assay plates and incubated overnight to allow for cell adherence.

  • Dye Loading:

    • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

  • Compound and Agonist Addition (FLIPR):

    • The assay plate is placed into a FLIPR instrument.

    • A baseline fluorescence reading is taken.

    • The test compound (mGluR4 PAM) at various concentrations is added to the wells.

    • After a short incubation period, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.

  • Data Acquisition and Analysis:

    • The fluorescence intensity is measured in real-time.

    • The increase in fluorescence, corresponding to the potentiation of the glutamate response by the PAM, is calculated.

    • Concentration-response curves are generated, and EC50 values are determined using non-linear regression analysis.

In Vivo Efficacy: Haloperidol-Induced Catalepsy in Rats

This behavioral model is widely used to assess the potential anti-parkinsonian effects of compounds. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor immobility, which can be reversed by drugs that enhance motor function.

  • Animals:

    • Male Sprague-Dawley or Wistar rats are typically used.

  • Procedure:

    • Animals are administered haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally).

    • After a set time (e.g., 30-60 minutes) to allow for the induction of catalepsy, the test compound (mGluR4 PAM) or vehicle is administered (e.g., intraperitoneally or orally).

    • Catalepsy is assessed at various time points post-treatment (e.g., 30, 60, 90, 120 minutes). The "bar test" is a common method, where the rat's forepaws are placed on a horizontal bar, and the latency to remove both paws is measured. A maximum cut-off time (e.g., 180 seconds) is typically employed.

  • Data Analysis:

    • The latency to descend from the bar is recorded for each animal at each time point.

    • The data are often analyzed using a two-way ANOVA with treatment and time as factors, followed by appropriate post-hoc tests to compare the effects of the test compound to the vehicle control. A significant reduction in the latency to descend indicates an anti-cataleptic effect.

Conclusion

The development of mGluR4 PAMs has progressed significantly since the introduction of early tool compounds like this compound. Newer generation modulators, such as ADX88178 and Foliglurax, exhibit substantially greater potency in in vitro assays. While direct comparative in vivo efficacy data is not always available, the newer compounds have demonstrated robust effects in preclinical models of Parkinson's disease and other CNS disorders. The choice of which modulator to use will depend on the specific research question, the required potency, and the desired in vivo model. This guide provides a foundational dataset and methodological overview to assist researchers in making informed decisions for their studies of mGluR4 pharmacology and its therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling VU0361747

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the proper handling and disposal of the chemical compound VU0361747. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required personal protective equipment.

Body PartEquipmentSpecifications
Eyes Safety GlassesMust be worn at all times.
Hands GlovesWear appropriate protective gloves.
Body Lab CoatA protective lab coat is required.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and prevent contamination. Follow these procedural steps for safe handling:

  • Preparation: Before handling, ensure that all required personal protective equipment is properly donned. Prepare a designated workspace in a well-ventilated area, such as a chemical fume hood.

  • Handling: Use caution when handling the compound. Avoid the creation of dust or aerosols.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place.

  • Spill Management: In the event of a spill, avoid breathing dust. For small spills, use appropriate tools to collect the material and place it in a suitable container for disposal. For large spills, it is recommended to wear a dust mask.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, wipes), in a designated, sealed container.

  • Disposal: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation: Don PPE, Prepare Workspace handle Handling: Use Caution, Avoid Dust prep->handle store Storage: Tightly Sealed Container, Cool & Dry handle->store spill Spill Management: Collect Material for Disposal handle->spill hygiene Hygiene: Wash Hands and Exposed Skin handle->hygiene dispose Disposal: Follow Regulations spill->dispose hygiene->dispose

Caption: Standard operational workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.